2,3-Dimethoxyphenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOKGCHIOACZHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196274 | |
| Record name | 2,3-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4468-57-9 | |
| Record name | 2,3-Dimethoxyphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxyphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4468-57-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethoxyphenylacetonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2,3-Dimethoxyphenylacetonitrile. The information is curated to support professionals in chemical research and drug development.
Chemical Properties and Structure
This compound is an aromatic nitrile compound. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 3, and an acetonitrile group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| CAS Number | 4468-57-9 |
| Appearance | Solid (form may vary) |
| SMILES | COC1=C(C=CC=C1)CC#N |
| InChI | InChI=1S/C10H11NO2/c1-12-9-7-5-4-6-8(9)10(11)13-2/h4-7H,3H2,1-2H3 |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the protons of the two methoxy groups. The aromatic protons will appear in the range of 6.5-8.0 δ, strongly deshielded by the aromatic ring.[1] The methylene protons adjacent to the nitrile group typically resonate between 2 and 3 ppm. The methoxy group protons will appear as singlets.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, the methylene carbon, and the methoxy carbons. The nitrile carbon atom absorbs in the range of 115 to 130 δ.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A sharp and intense band around 2230-2250 cm⁻¹ is indicative of the C≡N (nitrile) stretch.[2] Aromatic C-H stretching is observed between 3000 and 3100 cm⁻¹, while C-H stretching from the methoxy and methylene groups will be below 3000 cm⁻¹.[3] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[3]
Experimental Protocols
General Synthesis Protocol
A common method for the synthesis of phenylacetonitriles involves the reaction of a corresponding benzyl halide with a cyanide salt. The following is a generalized protocol.
-
Materials: 2,3-dimethoxybenzyl chloride (or bromide), sodium or potassium cyanide, a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and water.
-
Procedure:
-
Dissolve the cyanide salt in the solvent in a reaction flask.
-
Slowly add a solution of 2,3-dimethoxybenzyl halide to the cyanide solution while stirring. The temperature should be monitored and controlled.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques like TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Spectroscopic Analysis Protocols
-
NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.[4]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4]
-
Tetramethylsilane (TMS) can be added as an internal standard.
-
Cap the NMR tube and ensure the solution is homogeneous by inverting it several times.
-
-
FTIR Sample Preparation (KBr Pellet Method):
-
Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the holder and record the sample spectrum.
-
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. All waste should be treated as hazardous and disposed of according to local regulations.
References
In-Depth Technical Guide: 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dimethoxyphenylacetonitrile, a key chemical intermediate. This document details its chemical identity, physical properties, and outlines a plausible synthetic route, alongside crucial safety information.
Chemical Identity and Properties
CAS Number: 4468-57-9
Synonyms:
-
2-(2,3-dimethoxyphenyl)acetonitrile
-
(2,3-dimethoxyphenyl)acetonitrile
-
Benzeneacetonitrile, 2,3-dimethoxy-
-
veratrol-3-acetonitrile
Molecular Formula: C₁₀H₁₁NO₂
Molecular Weight: 177.20 g/mol
This section summarizes the key physical and chemical properties of this compound in a structured format for easy reference and comparison.
| Property | Value | Source |
| Boiling Point | 283.2°C at 760 mmHg | |
| Density | 1.082 g/cm³ | |
| Refractive Index | 1.511 | |
| Flash Point | 109.8°C | |
| Physical Form | Solid, Semi-solid, or liquid | |
| Purity | ≥98% | |
| Storage | Store at room temperature in a dry, sealed container. |
Synthesis Protocol
A Plausible Synthetic Pathway:
Caption: Plausible synthesis of this compound.
Experimental Procedure:
Step 1: Reduction of 2,3-Dimethoxybenzaldehyde to 2,3-Dimethoxybenzyl alcohol
-
In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3-dimethoxybenzyl alcohol.
Step 2: Chlorination of 2,3-Dimethoxybenzyl alcohol to 2,3-Dimethoxybenzyl chloride
-
Dissolve the 2,3-dimethoxybenzyl alcohol in an anhydrous solvent such as toluene in a flask equipped with a reflux condenser and a gas outlet.
-
Slowly add thionyl chloride (SOCl₂) dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dimethoxybenzyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 3: Cyanation of 2,3-Dimethoxybenzyl chloride to this compound
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of sodium cyanide (NaCN) in acetone.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of 2,3-dimethoxybenzyl chloride in acetone dropwise to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Spectroscopic Data
While specific spectroscopic data for this compound was not found in the immediate search results, general characteristics for related compounds can be inferred.
-
¹H NMR: The spectrum is expected to show signals for the two methoxy groups as singlets, the methylene protons as a singlet, and the aromatic protons in the aromatic region, with splitting patterns corresponding to their substitution.
-
¹³C NMR: The spectrum will display signals for the two distinct methoxy carbons, the methylene carbon, the nitrile carbon, and the aromatic carbons.
-
IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 177.20 g/mol .
Applications in Drug Development
This compound is listed for applications in pharmaceuticals, as an intermediate, and for custom synthesis. The dimethoxyphenyl moiety is a common structural feature in many pharmacologically active compounds. While direct evidence of this compound as a key intermediate in the synthesis of a specific marketed drug was not prominently found in the search results, its structural similarity to precursors of drugs like Verapamil (which contains a 3,4-dimethoxyphenyl group) suggests its potential as a building block in the synthesis of novel therapeutic agents. The nitrile group offers a versatile handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
Safety Information
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Logical Relationship Diagram
The following diagram illustrates the logical workflow from starting material to the final product and its potential application.
Caption: Workflow from precursor to potential drug development.
Spectroscopic data for 2,3-Dimethoxyphenylacetonitrile (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dimethoxyphenylacetonitrile (CAS RN: 4468-57-9), a key intermediate in various synthetic pathways. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science. This document presents predicted spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound and known spectroscopic trends of related compounds. These values are intended for reference and guidance in the analysis of this compound. Actual experimental data may vary based on the specific conditions of measurement.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted critical spectroscopic data for this compound, providing a fingerprint for its identification.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 - 7.20 | t | 1H | Aromatic H-5 |
| ~6.90 - 7.00 | d | 1H | Aromatic H-4 or H-6 |
| ~6.80 - 6.90 | d | 1H | Aromatic H-6 or H-4 |
| ~3.88 | s | 3H | Methoxy (-OCH₃) |
| ~3.85 | s | 3H | Methoxy (-OCH₃) |
| ~3.70 | s | 2H | Methylene (-CH₂CN) |
Solvent: CDCl₃, Reference: TMS
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Aromatic C-O |
| ~147 | Aromatic C-O |
| ~125 | Aromatic C-H |
| ~124 | Aromatic C (quaternary) |
| ~121 | Aromatic C-H |
| ~118 | Nitrile carbon (-C≡N) |
| ~112 | Aromatic C-H |
| ~56 | Methoxy (-OCH₃) |
| ~55 | Methoxy (-OCH₃) |
| ~23 | Methylene (-CH₂CN) |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 - 3000 | Aromatic C-H stretch |
| ~2950 - 2850 | Aliphatic C-H stretch |
| ~2250 - 2240 | Nitrile (-C≡N) stretch[1][2] |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1280 - 1240 | Aryl-O stretch (asymmetric) |
| ~1050 - 1010 | Aryl-O stretch (symmetric) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular ion) |
| 162 | [M - CH₃]⁺ |
| 146 | [M - OCH₃]⁺ or [M - CH₂CN]⁺ fragment |
| 136 | [M - CH₃CN]⁺ |
| 91 | Tropylium ion from benzyl fragmentation[3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The solution should be homogeneous.[4]
-
Data Acquisition:
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5]
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A spectral width of around 220 ppm is appropriate. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is applied to a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.
-
-
Data Acquisition:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[6]
-
Procedure: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio, recorded over a range of 4000 to 400 cm⁻¹.[7]
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent like methanol or acetonitrile (approximately 1 mg/mL).
-
Data Acquisition:
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9][10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[11]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwyo.edu [uwyo.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,3-Dimethoxyphenylacetonitrile (CAS No: 4468-57-9), a compound of interest in pharmaceutical and chemical research. This document collates available data on its melting point and solubility, outlines detailed experimental protocols for their determination, and presents logical workflows to guide laboratory practice.
Core Physical Properties
Precise physical property data for this compound is not abundantly available in public literature, with some ambiguity between its potential solid and liquid states at ambient temperatures. While a definitive melting point for the 2,3-isomer is not consistently reported, data for its isomers and related compounds, alongside general principles of organic chemistry, provide valuable context.
Data Presentation
| Property | This compound | 3,5-Dimethoxyphenylacetonitrile | (3,4-Dimethoxyphenyl)acetonitrile |
| CAS Number | 4468-57-9 | 13388-75-5 | 93-17-4 |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol | 177.20 g/mol | 177.20 g/mol |
| Appearance | Powder or liquid | Crystalline powder | White to almost white crystals or crystalline needles |
| Melting Point | Not definitively reported | 54-57°C | 54-57°C |
| Boiling Point | 283.2°C at 760 mmHg[1] | Not reported | 171-178°C at 10 mmHg |
| Solubility | No specific data available | No specific data available | Soluble in methanol (10%) and ethanol |
Experimental Protocols
Given the absence of specific published methods for this compound, the following are detailed, generalized protocols for the determination of melting point and solubility applicable to organic compounds.
Melting Point Determination (Capillary Method)
This method is a standard and widely used technique for determining the melting point of a solid organic compound.[2][3]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound, assuming a solid form.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.
-
Invert the tube and tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm in height.[2]
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
-
Determination:
-
Turn on the heating element and set a heating rate of approximately 10-15°C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, prepare a new capillary and heat the block rapidly to about 15-20°C below the approximate melting point observed in the preliminary run.
-
Reduce the heating rate to 1-2°C per minute.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Recording:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.
-
Solubility Determination (Qualitative Method)
This protocol provides a straightforward method to assess the solubility of this compound in various solvents.
Objective: To qualitatively determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes
-
Spatula or calibrated dropper
-
Vortex mixer (optional)
Procedure:
-
Sample and Solvent Measurement:
-
Into a clean, dry test tube, add approximately 10-20 mg of the solid compound or 1-2 drops of the liquid compound.
-
Add 1 mL of the chosen solvent to the test tube.
-
-
Mixing:
-
Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.
-
-
Observation:
-
Visually inspect the mixture.
-
Soluble: The compound completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble: A significant portion of the compound dissolves, but some undissolved material remains.
-
Insoluble: The compound does not appear to dissolve.
-
-
Heating (for sparingly soluble compounds):
-
If the compound is sparingly soluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling.
-
-
Data Recording:
-
Record the solubility of the compound in each solvent as soluble, partially soluble, or insoluble at the tested temperature.
-
Visualizations
Logical Workflow for Physical Property Determination
Caption: Workflow for determining the melting point and solubility of an organic compound.
Plausible Synthetic Pathway for a Dimethoxyphenylacetonitrile Derivative
Caption: A generalized synthetic route for the preparation of a dimethoxyphenylacetonitrile.
References
The Multifaceted Biological Activities of 2,3-Dimethoxyphenylacetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethoxyphenylacetonitrile scaffold and its derivatives represent a class of compounds with diverse and significant biological activities. This technical guide provides a comprehensive overview of their pharmacological potential, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have demonstrated notable efficacy against a range of human cancer cell lines. Their mechanism of action often involves the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.
Quantitative Anticancer Activity Data
The antiproliferative activity of various derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Diphenyl Acrylonitrile | 5h (4-chloro) | AGS | 0.41 ± 0.05 | [1] |
| 2,3-Diphenyl Acrylonitrile | 5f (4-bromo) | AGS | 0.68 ± 0.21 | [1] |
| 2,3-Diphenyl Acrylonitrile | 5c (4-fluoro) | AGS | 0.75 ± 0.24 | [1] |
| 2,3-Diphenyl Acrylonitrile | 5k (4-trifluoro-methyl) | AGS | 1.49 ± 0.92 | [1] |
| 2-Phenylacrylonitrile | 1g2a | HCT116 | 0.0059 | [2] |
| 2-Phenylacrylonitrile | 1g2a | BEL-7402 | 0.0078 | [2] |
| Benzo[i]phenanthridine | 11-aminoalkyl, 11-aminocarboxy, 11-[(2-dimethylamino)ethyl]carboxamide derivatives | RPMI8402 | 0.02 - 0.12 | [3][4] |
| N-Benzimidazole Carboxamide | Cyano-substituted derivative 10 | Various cancer cells | 1.2 - 5.3 | [5] |
| N-Benzimidazole Carboxamide | Cyano-substituted derivative 11 | Various cancer cells | 1.2 - 5.3 | [5] |
| N-Benzimidazole Carboxamide | 2-hydroxy-4-methoxy-substituted derivative 12 | MCF-7 | 3.1 | [5] |
| Hydroxylated Biphenyl | Compound 11 | Melanoma cells | 1.7 ± 0.5 | [6][7] |
| Hydroxylated Biphenyl | Compound 12 | Melanoma cells | 2.0 ± 0.7 | [6][7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[8]
Signaling Pathway: Induction of Apoptosis
Several this compound derivatives induce apoptosis in cancer cells. This process is often mediated through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Simplified intrinsic apoptosis pathway induced by derivatives.
Antimicrobial Activity
Certain methoxy-substituted aryl acrylonitrile compounds have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy.
| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2c | Staphylococcus aureus | 6.25 - 12.5 | 12.5 - 25 | [9] |
| Derivatives | Escherichia coli | 2.5 - 25 | 5 - 25 | [9] |
| Derivatives | Pseudomonas aeruginosa | 5 - 12.5 | - | [9] |
| Derivatives | Bacillus cereus | 12.5 | 12.5 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition
Derivatives of this compound have been identified as inhibitors of key enzymes involved in cellular processes, highlighting their potential as targeted therapeutic agents.
Topoisomerase I Inhibition
Several 11-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives have shown potent activity against topoisomerase I (TOP1), an enzyme crucial for DNA replication and repair.[3][4] Inhibition of TOP1 leads to DNA damage and cell death, a mechanism exploited by several anticancer drugs.
Tyrosinase Inhibition
A pyrazoline derivative incorporating a 2,3-dimethoxyphenyl moiety has been synthesized and evaluated as a tyrosinase inhibitor.[10] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors have applications in cosmetics and medicine for treating hyperpigmentation disorders. The synthesized compound, 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide, showed inhibitory activity, although lower than the positive control, kojic acid.[10]
Synthesis and Experimental Workflow
The synthesis of these derivatives often involves multi-step chemical reactions. A general workflow for the synthesis and biological evaluation is depicted below.
Caption: General workflow from synthesis to biological evaluation.
This guide highlights the significant therapeutic potential of this compound derivatives. The diverse biological activities, coupled with the potential for synthetic modification, make this class of compounds a fertile ground for the discovery of new and effective therapeutic agents. Further research is warranted to explore their full potential and to optimize their pharmacological profiles for clinical applications.
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2,3-Dimethoxyphenylacetonitrile: A Versatile Synthetic Building Block in Chemical and Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dimethoxyphenylacetonitrile, a member of the dimethoxyphenylacetonitrile family of organic compounds, is a versatile synthetic intermediate with growing importance in the fields of medicinal chemistry and materials science. Its unique structural features, including the reactive nitrile group and the dimethoxy-substituted phenyl ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its emerging applications as a key building block in the development of novel compounds.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . While detailed experimental data on its physical properties are not extensively published, its characteristics can be inferred from related compounds and are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4468-57-9 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetonitrile |
| Synonyms | 2,3-Dimethoxybenzyl cyanide |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A common and effective method involves the reaction of 2,3-dimethoxybenzyl chloride with potassium cyanide.
Experimental Protocol: Synthesis from 2,3-Dimethoxybenzyl Chloride
Materials:
-
2,3-Dimethoxybenzyl chloride
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethoxybenzyl chloride in a mixture of ethanol and water.
-
Add potassium cyanide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
This method has been reported to produce the desired product in good yield.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of its isomers and general spectroscopic principles, the following characteristic data can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | * Aromatic protons: Multiplets in the range of δ 6.8-7.2 ppm. * Methylene protons (-CH₂CN): A singlet around δ 3.7-3.9 ppm. * Methoxy protons (-OCH₃): Two singlets around δ 3.8-4.0 ppm. |
| ¹³C NMR | * Nitrile carbon (-CN): A peak around δ 117-120 ppm. * Methylene carbon (-CH₂CN): A peak around δ 20-25 ppm. * Aromatic carbons: Peaks in the range of δ 110-150 ppm. * Methoxy carbons (-OCH₃): Peaks around δ 55-60 ppm. |
| IR (Infrared) | * Nitrile stretch (C≡N): A sharp, medium-intensity band around 2240-2260 cm⁻¹. * C-H stretch (aromatic): Peaks above 3000 cm⁻¹. * C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. * C-O stretch (ether): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. |
| Mass Spectrometry | * Molecular Ion (M⁺): A peak at m/z = 177. * Major Fragments: Loss of the cyanomethyl radical (-•CH₂CN) or methoxy group (-•OCH₃). |
Applications as a Synthetic Building Block
The synthetic utility of this compound arises from the reactivity of its nitrile group and the potential for electrophilic substitution on the aromatic ring. While specific, large-scale applications in drug manufacturing are not yet widely documented for the 2,3-isomer, its structural similarity to other pharmacologically important phenylacetonitriles suggests significant potential. For instance, the closely related 3,4-dimethoxyphenylacetonitrile is a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker.
The versatile nitrile functionality of this compound allows for its conversion into several other key chemical groups, making it a valuable starting material for a variety of synthetic pathways.
Potential Applications in Drug Discovery
The 2,3-dimethoxyphenyl moiety is present in a number of biologically active compounds. The ability to introduce this scaffold via this compound, followed by elaboration of the nitrile group, opens avenues for the synthesis of novel derivatives with potential therapeutic applications.
1. Synthesis of Phenethylamines: Reduction of the nitrile group to a primary amine provides 2-(2,3-dimethoxyphenyl)ethanamine. This phenethylamine scaffold is a common feature in many psychoactive compounds and central nervous system (CNS) active drugs. Further modification of the amine or the aromatic ring could lead to the discovery of new drug candidates.
2. Synthesis of Phenylacetic Acids and Derivatives: Hydrolysis of the nitrile furnishes 2,3-dimethoxyphenylacetic acid. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties. The carboxylic acid can be further converted to esters, amides, and other derivatives for structure-activity relationship (SAR) studies.
3. Role as a Reference Standard: this compound has been identified as an impurity of Tetrabenazine, a drug used to treat movement disorders. In this context, it serves as a crucial analytical reference standard for quality control and impurity profiling in the pharmaceutical industry.
Conclusion
This compound is a valuable and versatile synthetic building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its nitrile group allow for the creation of a wide array of more complex molecules, including phenethylamines and phenylacetic acids, which are important scaffolds in medicinal chemistry. While its large-scale application in pharmaceutical manufacturing is still emerging, the structural motifs accessible from this intermediate suggest that it will continue to be a compound of interest for researchers and scientists in the years to come. The availability of this compound and the development of robust synthetic protocols will undoubtedly facilitate its broader use in the quest for novel and improved therapeutic agents.
An In-depth Technical Guide to 2,3-Dimethoxyphenylacetonitrile: A Chemical Intermediate with Unexplored Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethoxyphenylacetonitrile, a chemical intermediate with potential applications in pharmaceutical synthesis. While direct therapeutic applications of this specific isomer are not yet documented in peer-reviewed literature, its structural similarity to precursors of well-established drugs suggests its value as a building block in medicinal chemistry. This document details its chemical and physical properties, proposes a detailed synthesis protocol adapted from related compounds, and discusses its potential reactivity and utility in drug discovery. The current knowledge gap regarding its biological activity is also highlighted, presenting an opportunity for future research.
Introduction
This compound belongs to the class of substituted phenylacetonitriles, a group of compounds that are significant in the synthesis of various pharmaceuticals. The isomeric 3,4-dimethoxyphenylacetonitrile is a well-known precursor in the industrial synthesis of drugs like the calcium channel blocker Verapamil and the vasodilator Papaverine. While the 2,3-dimethoxy substitution pattern is less common in currently marketed drugs, the unique electronic and steric properties it imparts could lead to novel pharmacological profiles in derivative compounds. This guide serves as a foundational resource for researchers interested in exploring the synthetic utility and potential biological relevance of this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4468-57-9 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetonitrile |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Synthesis of this compound
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the current literature. However, a plausible and efficient two-step synthetic route can be proposed starting from the commercially available 2,3-dimethoxybenzaldehyde. This proposed synthesis is based on well-established chemical transformations for similar molecules.
Proposed Synthetic Pathway
The proposed synthesis involves two key steps:
-
Step 1: Reduction of 2,3-dimethoxybenzaldehyde to 2,3-dimethoxybenzyl alcohol.
-
Step 2: Conversion of 2,3-dimethoxybenzyl alcohol to this compound via nucleophilic substitution with a cyanide source.
A diagram of this proposed experimental workflow is provided below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Adapted)
The following is a detailed, hypothetical protocol for the synthesis of this compound, adapted from general procedures for similar transformations. Note: This protocol has not been optimized and should be performed with appropriate safety precautions by qualified personnel.
Step 1: Synthesis of 2,3-Dimethoxybenzyl alcohol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethoxybenzyl alcohol, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Chlorination: In a fume hood, dissolve the crude 2,3-dimethoxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,3-dimethoxybenzyl chloride.
-
Cyanation: Dissolve the crude benzyl chloride in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) (1.5 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the formation of the nitrile by TLC.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Potential Therapeutic Applications and Future Directions
Currently, there is a lack of published data on the biological activities and potential therapeutic applications of this compound. However, the broader class of substituted phenylacetonitriles has been explored for various medicinal purposes. For instance, some methoxy-substituted aryl acrylonitriles have demonstrated antimicrobial and cytotoxic effects.
The 2,3-dimethoxy substitution pattern offers a unique scaffold for the synthesis of novel compounds. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.
Caption: Potential chemical transformations of this compound.
Future research on this compound could focus on:
-
Synthesis and Characterization: Development of an optimized and fully characterized synthesis protocol.
-
Biological Screening: Inclusion in high-throughput screening campaigns to identify potential biological targets.
-
Analgesic Activity: Investigation for potential analgesic properties, given the applications of its 3,4-isomer in related areas.
-
Antimicrobial and Antitumor Studies: Evaluation of its efficacy against various microbial strains and cancer cell lines.
Conclusion
This compound is a readily accessible chemical intermediate with significant, yet largely unexplored, potential in the field of drug discovery. While direct evidence of its therapeutic applications is currently absent from the scientific literature, its chemical structure and the versatility of the nitrile functional group make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide provides a foundational understanding of its properties and a plausible synthetic route, aiming to stimulate further research into this promising compound. The exploration of its biological activities could unveil new therapeutic avenues and contribute to the development of next-generation pharmaceuticals.
The Versatile Scaffold: A Technical Guide to the Role of 2,3-Dimethoxyphenylacetonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the development of novel therapeutics. Among these, the 2,3-dimethoxyphenylacetonitrile moiety has emerged as a privileged starting material for the synthesis of a diverse array of heterocyclic compounds with significant potential across various therapeutic areas. Its unique electronic and steric properties, conferred by the ortho- and meta-methoxy substitutions on the phenyl ring, provide a foundation for the construction of molecules with tailored biological activities. This technical guide delves into the core applications of this compound as a scaffold in medicinal chemistry, providing insights into its synthetic utility, a summary of the biological activities of its derivatives, and detailed experimental protocols for the synthesis of key intermediates.
The 2,3-dimethoxy substitution pattern influences the conformational preferences and electronic nature of the aromatic ring, which can be strategically exploited to achieve desired interactions with biological targets. This guide will explore its role in the generation of scaffolds for anticancer, antiviral, and other therapeutic agents, supported by available quantitative data and synthetic methodologies.
Synthetic Utility and Key Reactions
The chemical reactivity of this compound is centered around the active methylene group adjacent to the nitrile and the aromatic ring. This allows for its participation in a variety of carbon-carbon bond-forming reactions, making it a valuable building block for the synthesis of complex molecular architectures.
One of the most pivotal reactions involving this compound is the Knoevenagel condensation . This reaction typically involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone, yielding an α,β-unsaturated nitrile. This intermediate is a versatile precursor for the synthesis of a multitude of heterocyclic systems through subsequent cyclization reactions.
General Experimental Protocol: Knoevenagel Condensation
The following is a general procedure for the Knoevenagel condensation of an aromatic aldehyde with a phenylacetonitrile derivative, which can be adapted for this compound.
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (1 mmol)
-
Basic catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and this compound (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol), add a catalytic amount of the base (e.g., 2-3 drops of piperidine).
-
The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is then washed with cold ethanol and dried to afford the desired α,β-unsaturated nitrile. Further purification can be achieved by recrystallization from a suitable solvent.
This straightforward and efficient reaction provides access to a wide range of substituted acrylonitriles, which are key intermediates for further synthetic transformations.
Therapeutic Applications and Biological Activity of Derivatives
Derivatives of dimethoxyphenylacetonitrile have shown promise in a variety of therapeutic areas. While much of the specific quantitative data in the literature pertains to the 3,4-dimethoxy isomer due to its role as a precursor to Verapamil, the 2,3-dimethoxy substitution offers a unique steric and electronic profile that is being increasingly explored. The following sections highlight the potential of scaffolds derived from this compound in different disease areas, with illustrative quantitative data from closely related compounds.
Anticancer Activity
The dimethoxyphenyl moiety is a common feature in many natural and synthetic compounds with potent anticancer activity. Derivatives of this compound can be elaborated into various heterocyclic scaffolds that have demonstrated significant cytotoxicity against cancer cell lines. For example, thieno[2,3-d]pyrimidine derivatives containing a dimethoxyphenyl group have been investigated as potent VEGFR-2 kinase inhibitors, a key target in tumor angiogenesis.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivatives (3,4-dimethoxy) | VEGFR-2 | HCT-116 | 2.80 ± 0.16 | [1] |
| Thieno[2,3-d]pyrimidine Derivatives (3,4-dimethoxy) | HepG2 | 4.10 ± 0.45 | [1] | |
| Pyrido[2,3-d]pyrimidine Derivatives (3',5'-dimethoxy) | FGFr | - | 0.060 | [2] |
This table presents data for closely related dimethoxy-isomers to illustrate the potential of this scaffold.
Antiviral Activity
The versatility of the this compound scaffold also extends to the development of antiviral agents. For instance, polyfluorinated flavones incorporating a 3,4-dimethoxyphenyl group have been synthesized and shown to possess promising antiviral properties against influenza and Coxsackie viruses[3]. The synthesis of such compounds often involves the initial formation of a chalcone-like intermediate, which can be derived from a Knoevenagel condensation product of the corresponding phenylacetonitrile.
| Compound Class | Virus | Activity | Reference |
| 7-Imidazolyl-substituted polyfluoroflavones (3,4-dimethoxy) | Influenza A (H1N1) | Promising | [3] |
| 7-Imidazolyl-substituted polyfluoroflavones (3,4-dimethoxy) | Coxsackie B3 | Promising | [3] |
| Thiazole Derivatives | Yellow Fever Virus | EC50 in low µM range | [4] |
This table includes data on related dimethoxy- and other heterocyclic systems to highlight the potential for antiviral drug discovery.
Experimental Workflow and Signaling Pathway Visualization
To illustrate the synthetic utility of this compound, a representative experimental workflow for the synthesis of a hypothetical bioactive heterocyclic scaffold is presented below using the DOT language for Graphviz. This workflow is based on the common synthetic strategies identified in the literature, such as the Knoevenagel condensation followed by cyclization.
The above diagram illustrates a common synthetic pathway where this compound and an aromatic aldehyde undergo a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate. This versatile intermediate can then be reacted with a suitable cyclizing reagent to construct a variety of bioactive heterocyclic scaffolds.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability, particularly through the Knoevenagel condensation, provides a gateway to a rich diversity of heterocyclic compounds. While much of the existing literature focuses on the isomeric 3,4-dimethoxyphenylacetonitrile, the unique substitution pattern of the 2,3-isomer offers new avenues for scaffold design and the development of novel therapeutic agents. The examples provided in this guide, though often drawing from closely related analogues, underscore the significant potential of this scaffold in the fields of oncology and virology, among others. Further exploration of the biological activities of a wider range of derivatives of this compound is warranted and is anticipated to yield novel drug candidates with improved efficacy and pharmacological profiles. Researchers and drug development professionals are encouraged to consider this scaffold as a promising starting point for their discovery programs.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. 7-Imidazolyl-substituted 4'-methoxy and 3',4'-dimethoxy-containing polyfluoroflavones as promising antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purdue.edu [purdue.edu]
Investigating the Mechanism of Action of 2,3-Dimethoxyphenylacetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2,3-dimethoxyphenylacetonitrile represent a versatile scaffold with the potential for diverse biological activities. This technical guide explores the primary hypothesized mechanisms of action for this class of compounds, focusing on two well-established targets for structurally related molecules: tubulin polymerization and topoisomerase I. While a singular, definitive mechanism for all this compound derivatives is not yet established, this document provides a comprehensive overview of the most probable signaling pathways, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual representations of the key molecular interactions and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical core.
Core Putative Mechanisms of Action
The 2,3-dimethoxyphenyl moiety is a key structural feature found in a variety of biologically active compounds. Based on the existing literature for analogous structures, two primary mechanisms of action are proposed for derivatives of this compound: the inhibition of tubulin polymerization and the inhibition of topoisomerase I.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton. They play a vital role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, makes them a prime target for anticancer agents. Compounds that interfere with microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis.
The 2,3-dimethoxyphenyl group, often as part of a larger trimethoxyphenyl pharmacophore, is a common feature in a class of tubulin inhibitors that bind to the colchicine-binding site on β-tubulin. By occupying this site, these compounds prevent the incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization. This disruption of the microtubule network leads to the characteristic anti-proliferative effects.
Inhibition of Topoisomerase I
Topoisomerase I (TOP1) is a nuclear enzyme essential for managing DNA topology during processes such as replication, transcription, and recombination. It functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then religating the strand. Certain small molecules can intercalate into the DNA-TOP1 complex, stabilizing the transient "cleavable complex." This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which is a highly cytotoxic lesion that can trigger apoptosis.
Several 11-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives have been identified as potent TOP1-targeting agents.[1] The 2,3-dimethoxy substitution in these compounds has been shown to be crucial for their enhanced activity.[2] This suggests that the this compound scaffold could be a key pharmacophore for the development of novel topoisomerase I inhibitors.
Quantitative Data
The following tables summarize quantitative data for compounds structurally related to this compound derivatives, illustrating their potential potency as inhibitors of tubulin polymerization and topoisomerase I.
Table 1: Tubulin Polymerization Inhibition by Methoxy-Substituted Phenyl Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |
| 1,2,4-Triazole-3-carboxanilides | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (m-anisidine derivative) | MCF-7 | 7.79 µM | Not Reported | [3] |
| 1,2,4-Triazole-3-carboxanilides | 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (o-anisidine derivative) | MCF-7 | 10.79 µM | Not Reported | [3] |
| Benzo[b]thiophenes | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | K562 | 16-23 nM | 0.67 µM | [4] |
| Benzo[b]furans | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | 1.2-6.3 nM | 0.43 µM | [5] |
Table 2: Cytotoxicity of 2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine Derivatives (Topoisomerase I Inhibitors)
| Compound | Substitution at Position 11 | Cell Line | IC50 (nM) | Reference |
| 16 | -(CH2)2NH2 | RPMI8402 | 35 | [1] |
| 17 | -(CH2)2N(CH3)2 | RPMI8402 | 40 | [1] |
| 19 | -(CH2)3N(CH3)2 | RPMI8402 | 60 | [1] |
| 23 | -C(O)NH(CH2)2N(CH3)2 | RPMI8402 | 20 | [1] |
Experimental Protocols
Detailed methodologies for assessing the two primary putative mechanisms of action are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)
-
Vehicle control (e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
On ice, reconstitute purified tubulin to a stock concentration of 10 mg/mL in General Tubulin Buffer.
-
Prepare a tubulin reaction mixture to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye at the manufacturer's recommended concentration. Keep this mixture on ice.[6]
-
Prepare serial dilutions of the test compounds and controls at 10x the final desired concentration in General Tubulin Buffer. The final DMSO concentration should be kept below 1% to avoid interference with polymerization.[7]
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.[6]
-
-
Initiation and Data Acquisition:
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL. Mix gently by pipetting up and down.[6]
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the effect of the compounds on the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the steady-state plateau.
-
Calculate the IC50 value for inhibition of tubulin polymerization by plotting the percentage of inhibition against the compound concentration.
-
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
Dilution Buffer (for enzyme)
-
Test compounds
-
Positive control (e.g., Camptothecin)
-
Vehicle control (e.g., DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (e.g., 0.25 µg per reaction).
-
Add the test compound at various concentrations to the reaction tubes. Include a positive control and a vehicle control.
-
Add a pre-determined amount of human Topoisomerase I to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 5x Stop Buffer/Gel Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 85V for 2 hours) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator.
-
Supercoiled DNA will migrate faster than relaxed DNA.
-
Inhibitors of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control reaction with the enzyme alone.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
Conclusion
The this compound scaffold holds significant promise as a foundation for the development of novel therapeutic agents. While the precise mechanism of action is likely dependent on the overall molecular structure of each derivative, this guide has outlined two of the most probable and well-supported mechanisms: the inhibition of tubulin polymerization and the inhibition of topoisomerase I. The provided quantitative data for structurally related compounds underscore the potential potency of this chemical class. Furthermore, the detailed experimental protocols and visual workflows offer a practical framework for researchers to investigate and characterize the biological activity of new this compound derivatives. Further structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this versatile scaffold.
References
- 1. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethoxybenzo[i]phenanthridines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Phenylacetonitriles from Substituted Benzaldehydes: A Detailed Application Note and Protocol
Introduction
Phenylacetonitriles are a critical class of chemical intermediates in the pharmaceutical and fine chemical industries, serving as key building blocks for a wide range of molecules, including antihistamines, antihypertensives, and anti-arrhythmic agents. This application note provides a detailed protocol for the synthesis of dimethoxyphenylacetonitrile from the corresponding dimethoxybenzaldehyde. Specifically, it will focus on the synthesis of 3,4-dimethoxyphenylacetonitrile from the readily available starting material veratraldehyde (3,4-dimethoxybenzaldehyde) .
It is important to note that veratraldehyde possesses a 3,4-substitution pattern on the phenyl ring, and therefore, the direct product of its conversion to a phenylacetonitrile is 3,4-dimethoxyphenylacetonitrile. The synthesis of the isomeric 2,3-dimethoxyphenylacetonitrile would necessitate starting from 2,3-dimethoxybenzaldehyde. The protocols outlined herein can be adapted for the synthesis of this compound by using the appropriate starting aldehyde.
The described synthetic route is a robust and widely employed two-step process involving the initial formation of an aldoxime intermediate, followed by a dehydration reaction to yield the desired nitrile. This method avoids the use of highly toxic cyanide salts in the final step and is amenable to scale-up.
Synthetic Pathway
The overall transformation of veratraldehyde to 3,4-dimethoxyphenylacetonitrile proceeds through two key chemical steps:
-
Oximation: Veratraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 3,4-dimethoxybenzaldoxime.
-
Dehydration: The resulting aldoxime is then dehydrated using a suitable reagent, such as acetic anhydride or a phase-transfer catalyst system, to afford 3,4-dimethoxyphenylacetonitrile.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for the synthesis of 3,4-dimethoxyphenylacetonitrile.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 3,4-dimethoxyphenylacetonitrile from veratraldehyde via the aldoxime pathway. Yields and purity can vary based on reaction scale, purity of reagents, and purification techniques.
| Step | Reactant | Product | Typical Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Oximation | Veratraldehyde | 3,4-Dimethoxybenzaldoxime | 90-95 | >98 | 89-91 | [1] |
| Dehydration | 3,4-Dimethoxybenzaldoxime | 3,4-Dimethoxyphenylacetonitrile | 80-90 | >99 | 63-65 | [2][3] |
| Overall | Veratraldehyde | 3,4-Dimethoxyphenylacetonitrile | 72-85 | >99 | 63-65 |
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethoxybenzaldoxime (Oximation)
This protocol details the conversion of veratraldehyde to its corresponding aldoxime.
Materials:
-
Veratraldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium bicarbonate (1.2 eq)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add veratraldehyde and ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium bicarbonate in a minimal amount of water.
-
Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of veratraldehyde with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the product, 3,4-dimethoxybenzaldoxime, under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of 3,4-Dimethoxyphenylacetonitrile (Dehydration)
This protocol describes the dehydration of 3,4-dimethoxybenzaldoxime to the corresponding nitrile.
Materials:
-
3,4-Dimethoxybenzaldoxime (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Sodium carbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place 3,4-dimethoxybenzaldoxime and acetic anhydride.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it carefully into a beaker containing ice-water with stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic extracts in a separatory funnel and wash sequentially with saturated sodium carbonate solution (to neutralize excess acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 3,4-dimethoxyphenylacetonitrile by recrystallization from ethanol to yield a white solid.[2]
Alternative Dehydration Protocol using Phase-Transfer Catalysis
An alternative, milder method for the dehydration of the aldoxime involves the use of a phase-transfer catalyst.[3]
Materials:
-
3,4-Dimethoxybenzaldoxime (1.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Potassium carbonate (1.5 eq)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask, add 3,4-dimethoxybenzaldoxime, toluene, potassium carbonate, and tetrabutylammonium bromide.
-
Heat the mixture to reflux. Water generated during the reaction can be removed azeotropically using a Dean-Stark apparatus.
-
The reaction can be driven to completion by the addition of a small amount of a high-boiling polar aprotic solvent like DMSO.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain 3,4-dimethoxyphenylacetonitrile.
Conclusion
The provided protocols offer a reliable and efficient pathway for the synthesis of 3,4-dimethoxyphenylacetonitrile from veratraldehyde. The two-step sequence involving oximation followed by dehydration is a well-established and scalable method. The choice of dehydration conditions can be tailored based on the desired reaction time, temperature, and available reagents. These application notes serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols for Knoevenagel Condensation of 2,3-Dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized for the creation of α,β-unsaturated compounds. This document provides detailed application notes and a generalized protocol for the Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with various active methylene compounds. Derivatives of substituted benzaldehydes are pivotal in the synthesis of pharmaceuticals and other biologically active molecules. This protocol offers a versatile and adaptable methodology for researchers engaged in medicinal chemistry and drug development.
Introduction
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration, yielding an α,β-unsaturated product.[1] This reaction is instrumental in the synthesis of a wide array of chemical intermediates and final products, including fine chemicals and pharmacologically active agents.[3] The use of substituted benzaldehydes, such as 2,3-dimethoxybenzaldehyde, allows for the introduction of specific functionalities that can modulate the biological activity of the resulting molecules.
Data Presentation
The following tables summarize various catalysts and reaction conditions that have been successfully employed for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. While specific data for 2,3-dimethoxybenzaldehyde is limited in the provided search results, the data for structurally similar aldehydes can be used to infer effective reaction conditions.
Table 1: Catalysts for Knoevenagel Condensation of Aromatic Aldehydes
| Catalyst System | Solvent | Temperature | Advantages |
| I₂/K₂CO₃ | Ethanol or DMF | Room Temperature | Inexpensive, environmentally friendly, mild conditions.[4] |
| Ag@TiO₂ | Ethanol | 65 °C | Heterogeneous catalyst, high yields, reusable.[5] |
| Agro-waste extract | None (Solvent-free) | Room Temperature | Green, environmentally benign, direct product isolation.[6] |
| Piperidine | Ethanol | Reflux | Common weak base catalyst.[7] |
| Diazabicyclo[5.4.0]undec-7-ene (DBU)/H₂O | Water | Room Temperature | Excellent yields, good for sluggish ketones, recyclable.[8] |
| Ammonium Acetate | None (Solvent-free) or Ethanol | Room Temperature or Reflux | Benign, efficient under sonication or microwave.[9] |
Table 2: Reaction Conditions for Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 3,5-Dimethoxybenzaldehyde | Ammonium Acetate | Ethanol | Reflux | 2 h | High |
| 4-Methoxybenzaldehyde | LiOH·H₂O | Water | 40-50 °C | Not Specified | High |
| 3,4-Dimethoxybenzaldehyde | Piperidine | Ethanol | Reflux | 35 min | High |
| 4-Hydroxy-3-methoxybenzaldehyde | Alum | Water | Not Specified | Not Specified | 95% |
| General Aromatic Aldehydes | I₂/K₂CO₃ | Ethanol | Room Temperature | Not Specified | Good to High |
Experimental Protocols
This section provides a detailed, adaptable protocol for the Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate.
Materials:
-
2,3-Dimethoxybenzaldehyde (1.0 mmol)
-
Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)
-
Catalyst (e.g., Piperidine, 0.1 mmol or Ammonium Acetate, 0.2 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottomed flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., hexane/ethyl acetate mixture)
-
UV lamp
-
Buchner funnel and filter paper
-
Cold ethanol for washing
-
Vacuum oven
Procedure:
-
Reaction Setup: To a 25 mL round-bottomed flask, add 2,3-dimethoxybenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by the chosen catalyst (e.g., a catalytic amount of piperidine or ammonium acetate).
-
Reaction: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux and maintain for 1-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain the final compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the product should also be determined and compared with literature values if available.
Visualizations
Diagram 1: General Mechanism of the Base-Catalyzed Knoevenagel Condensation
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Diagram 2: Experimental Workflow for Knoevenagel Condensation
Caption: A typical experimental workflow for Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. prepchem.com [prepchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for High-Yield Synthesis of 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxyphenylacetonitrile is a valuable chemical intermediate and building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules. Its substituted phenylacetonitrile scaffold is a key feature in various drug candidates. Presented herein are detailed protocols for a high-yield, two-step synthesis of this compound starting from the commercially available 2,3-dimethoxybenzyl alcohol. The described methodology is based on robust and well-documented transformations for analogous substrates, ensuring high efficiency and scalability.
The synthetic strategy involves two key transformations:
-
Chlorination of Alcohol : Conversion of 2,3-dimethoxybenzyl alcohol to 2,3-dimethoxybenzyl chloride. This step introduces a good leaving group necessary for the subsequent nucleophilic substitution.
-
Cyanation of Benzyl Chloride : Nucleophilic substitution of the chloride with a cyanide salt using phase-transfer catalysis to yield the final product. This method is known to provide high yields for dialkoxy-substituted benzyl halides.[1]
Synthetic Workflow Overview
The overall synthetic pathway from the starting material to the final product is a straightforward and efficient two-step process.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethoxybenzyl Chloride
This protocol details the conversion of 2,3-dimethoxybenzyl alcohol to 2,3-dimethoxybenzyl chloride using thionyl chloride. This method is adapted from a high-yield procedure for a similar substrate, 3,5-dimethoxybenzyl alcohol, which achieved a 97% yield.[2]
Materials:
-
2,3-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether (Et₂O)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, addition funnel, ice bath
Procedure:
-
Charge a round-bottomed flask equipped with a magnetic stirrer and an addition funnel with 2,3-dimethoxybenzyl alcohol (1.0 equiv), a catalytic amount of pyridine (e.g., 0.05 equiv), and anhydrous diethyl ether (approx. 15 mL per gram of alcohol).
-
Cool the mixture in an ice bath with stirring.
-
Charge the addition funnel with thionyl chloride (1.25 equiv) and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture into cold water (approx. 30 mL per gram of starting alcohol) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL per gram of starting alcohol).
-
Combine the organic extracts and wash sequentially with water (2 x 15 mL per gram) and brine (1 x 15 mL per gram).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3-dimethoxybenzyl chloride. The product is often used in the next step without further purification.
Safety Precautions: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
| Parameter | Value |
| Starting Material | 2,3-Dimethoxybenzyl alcohol |
| Key Reagents | Thionyl chloride, Pyridine |
| Solvent | Anhydrous Diethyl Ether |
| **Molar Ratio (Alcohol:SOCl₂) ** | 1 : 1.25 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Expected Yield | >95% (based on analogous reactions) |
Protocol 2: High-Yield Synthesis of this compound
This protocol employs a phase-transfer catalyzed cyanation of 2,3-dimethoxybenzyl chloride. This method avoids the need for anhydrous polar aprotic solvents and has been shown to produce high yields (90-91.5%) for similar substrates.[1][3]
Materials:
-
2,3-Dimethoxybenzyl chloride (from Protocol 1)
-
Sodium cyanide (NaCN)
-
Triethylamine or another phase-transfer catalyst (e.g., TBAB)
-
Toluene
-
Water (H₂O)
-
Ethanol (for recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 equiv) in water (approx. 0.5 mL per 1 g of NaCN).
-
Add a phase-transfer catalyst, such as triethylamine (0.05 equiv).
-
Heat the aqueous solution to 80 °C with stirring.
-
Slowly add a solution of 2,3-dimethoxybenzyl chloride (1.0 equiv) dissolved in toluene (approx. 4 mL per 1 g of chloride) to the heated aqueous solution over 30 minutes.
-
Maintain the reaction mixture at reflux (approx. 80-90 °C) with vigorous stirring for 2.5 to 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water (approx. 2 mL per 1 g of starting chloride) to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.
-
Dry the organic (toluene) layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol to obtain the final product as a solid.
Safety Precautions: Sodium cyanide is highly toxic and fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme caution in a fume hood. Always have a cyanide antidote kit available. Acidification of cyanide solutions will release highly toxic hydrogen cyanide (HCN) gas. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional safety guidelines.
| Parameter | Value |
| Starting Material | 2,3-Dimethoxybenzyl Chloride |
| Key Reagents | Sodium Cyanide, Triethylamine |
| Solvent System | Toluene / Water |
| Molar Ratio (Chloride:NaCN) | 1 : 1.2 |
| Temperature | 80-90 °C (Reflux) |
| Reaction Time | 2.5 - 3 hours |
| Expected Yield | ~90% |
Mechanism: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is crucial for the high yield of the cyanation reaction. The catalyst facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction with the benzyl chloride occurs.
References
Application Notes and Protocols: 2-(3,4-Dimethoxyphenyl)acetonitrile Derivatives as Key Intermediates in Verapamil Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil, a phenylalkylamine calcium channel blocker, is a widely used pharmaceutical for the management of hypertension, angina, and cardiac arrhythmias.[1] Its synthesis relies on the strategic construction of a complex molecular architecture, with a critical step being the formation of the central quaternary carbon atom. A key intermediate in many industrial syntheses of verapamil is α-isopropyl-3,4-dimethoxy-phenylacetonitrile, also known as 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. This document outlines the synthetic pathway to verapamil, focusing on the preparation and subsequent alkylation of this crucial nitrile intermediate. It is important to note that the core precursor possesses a 3,4-dimethoxy substitution pattern on the phenyl ring, not a 2,3-dimethoxy arrangement as is sometimes mistakenly referenced.
Verapamil Synthesis Overview
The synthesis of verapamil can be broadly divided into two key stages:
-
Formation of the Intermediate: Synthesis of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile.
-
Final Assembly: Alkylation of the intermediate with a suitable aminoalkyl halide to form the verapamil backbone.
This is followed by the conversion to its hydrochloride salt for pharmaceutical use.
Stage 1: Synthesis of the Key Intermediate: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile
There are several reported methods for the synthesis of this intermediate. A common and efficient method involves the alkylation of 3,4-dimethoxyphenylacetonitrile with an isopropyl halide.
Protocol 1: Alkylation of 3,4-Dimethoxyphenylacetonitrile
This protocol is based on a microwave-assisted synthesis method.
Reaction Scheme:
Caption: Alkylation of 3,4-dimethoxyphenylacetonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 3,4-Dimethoxyphenylacetonitrile | 177.19 | - | - |
| 2-Bromopropane | 122.99 | - | - |
| Tetraethylammonium bromide (TEBA) | 210.16 | Catalytic amount | - |
Procedure:
-
Combine 3,4-dimethoxyphenylacetonitrile and 2-bromopropane in a suitable reaction vessel.
-
Add a catalytic amount of tetraethylammonium bromide (TEBA) to the mixture.
-
Subject the reaction mixture to microwave irradiation.
-
Monitor the reaction progress by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, purify the product using standard laboratory procedures (e.g., extraction and column chromatography).
Expected Outcome:
| Product | Yield | Purity |
| 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | 64.5%[2] | Confirmed by HPLC and ¹H NMR[2] |
Stage 2: Synthesis of Verapamil Base
The second stage involves the alkylation of the prepared intermediate with a secondary amine containing a propyl chloride moiety.
Protocol 2: Condensation to form Verapamil
This protocol is adapted from patented industrial synthesis methods.[3][4]
Reaction Scheme:
Caption: Final condensation step in Verapamil synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |
| 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile | 219.28 | 345 g | 1.57 | Reactant |
| N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine (in Toluene) | - | - | - | Reactant |
| Sodamide | 39.01 | 75 g | 1.92 | Base |
| Toluene | 92.14 | 625 mL | - | Solvent |
Procedure:
-
In a clean and dry round bottom flask, charge 625 mL of fresh toluene and 345 g of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. Stir for 10 minutes at 25-30°C.[3]
-
Add 75 g of sodamide at the same temperature.[3]
-
Heat the reaction mixture to 40°C.[3]
-
Slowly add the toluene solution containing N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine. The temperature will gradually increase to 65-70°C.[3]
-
Heat the reaction to reflux temperature and maintain for 4 hours.[3]
-
Monitor the reaction completion by HPLC.[3]
-
Upon completion, cool the reaction mixture and proceed with aqueous work-up to isolate the verapamil base.
Stage 3: Formation of Verapamil Hydrochloride
The final step is the conversion of the verapamil base to its pharmaceutically acceptable hydrochloride salt.
Protocol 3: Salt Formation
Materials and Reagents:
| Reagent | Quantity | Role |
| Verapamil Base (in Toluene) | - | Reactant |
| Isopropyl Alcohol (IPA) | As needed | Solvent |
| Hydrochloric Acid (HCl) | As needed | Acid |
| Charcoal | 10 g | Decolorizing agent |
Procedure:
-
Charge the organic layer containing the verapamil base into a clean and dry round bottom flask.
-
Add 10 g of charcoal and stir the mixture at 35-40°C for 30 minutes.[3]
-
Filter the charcoal and wash with 100 mL of toluene.[3]
-
Adjust the pH of the filtrate to 3.0-3.5 with Isopropyl Alcohol containing HCl (~17%).[3]
-
Stir the mixture at 25-30°C for 3 hours.[3]
-
Cool the reaction mixture to 0-5°C and stir for 1 hour.[3]
-
Filter the product, wash with 200 mL of toluene, and dry under vacuum at 50-55°C.[3]
Expected Outcome:
| Product | Overall Yield (for 3 steps) | Purity by HPLC |
| Verapamil Hydrochloride | 74%[3] | 99.8%[3] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis of Verapamil Hydrochloride from its key precursors.
Caption: Workflow for the synthesis of Verapamil Hydrochloride.
Concluding Remarks
The synthesis of verapamil is a well-established process that hinges on the successful preparation and coupling of key intermediates. The use of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile is central to this process. The protocols provided herein, adapted from established literature, offer a detailed guide for the laboratory-scale synthesis of this important pharmaceutical agent. Adherence to proper laboratory safety protocols is paramount when handling all chemicals mentioned. For industrial-scale production, process optimization and safety assessments are critical.
References
- 1. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | 20850-49-1 | Benchchem [benchchem.com]
- 3. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 4. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
Application of 3,4-Dimethoxyphenylacetonitrile in Papaverine Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of papaverine, a benzylisoquinoline alkaloid known for its vasodilatory and antispasmodic properties. The synthetic pathway detailed herein utilizes 3,4-dimethoxyphenylacetonitrile as a key intermediate. It is important to note that while the initial query specified 2,3-dimethoxyphenylacetonitrile, the established and widely documented chemical synthesis of papaverine proceeds through the 3,4-disubstituted isomer. This document outlines the necessary chemical transformations, experimental procedures, and available quantitative data to facilitate the replication and potential optimization of this pharmaceutical synthesis.
The overall synthetic strategy involves the utilization of 3,4-dimethoxyphenylacetonitrile to generate two crucial building blocks: homoveratrylamine (3,4-dimethoxyphenethylamine) and 3,4-dimethoxyphenylacetic acid. These intermediates are subsequently coupled to form an amide, which then undergoes a Bischler-Napieralski cyclization to construct the dihydroisoquinoline core. The final step involves the dehydrogenation of this ring system to yield the aromatic papaverine molecule.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of papaverine starting from 3,4-dimethoxyphenylacetonitrile. It is important to note that yields can vary based on reaction scale and specific conditions.
| Step | Reactant | Product | Reagents/Conditions | Yield (%) | Reference |
| Step 1: Synthesis of Homoveratrylamine | 3,4-Dimethoxyphenylacetonitrile | Homoveratrylamine | H₂/Raney Nickel | Not Specified | [1] |
| Step 2: Synthesis of 3,4-Dimethoxyphenylacetic Acid | 3,4-Dimethoxyphenylacetonitrile | 3,4-Dimethoxyphenylacetic Acid | Acidic Hydrolysis | Not Specified | [1] |
| Step 3: Amide Condensation | Homoveratrylamine, 3,4-Dimethoxyphenylacetic Acid | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Heat | Not Specified | [2] |
| Step 4: Bischler-Napieralski Cyclization | N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 3,4-Dihydropapaverine | POCl₃ | Not Specified | [1] |
| Step 5: Dehydrogenation | 3,4-Dihydropapaverine | Papaverine | Heat in Tetralin | Not Specified | [1] |
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific literature.
Step 1: Synthesis of Homoveratrylamine (3,4-Dimethoxyphenethylamine) from 3,4-Dimethoxyphenylacetonitrile
Principle: This procedure involves the catalytic reduction of the nitrile group of 3,4-dimethoxyphenylacetonitrile to a primary amine using hydrogen gas and a Raney nickel catalyst.
Methodology:
-
In a suitable hydrogenation apparatus, a solution of 3,4-dimethoxyphenylacetonitrile in an appropriate solvent (e.g., ethanol) is prepared.
-
A catalytic amount of Raney nickel is added to the solution.
-
The reaction vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is subjected to hydrogenation under pressure at a suitable temperature until the theoretical amount of hydrogen is consumed.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield crude homoveratrylamine, which can be further purified by distillation.[1]
Step 2: Synthesis of 3,4-Dimethoxyphenylacetic Acid from 3,4-Dimethoxyphenylacetonitrile
Principle: This protocol describes the hydrolysis of the nitrile group of 3,4-dimethoxyphenylacetonitrile to a carboxylic acid under acidic conditions.
Methodology:
-
3,4-Dimethoxyphenylacetonitrile is added to an aqueous solution of a strong acid, such as sulfuric acid.
-
The reaction mixture is heated under reflux for a specified period to ensure complete hydrolysis.
-
After cooling, the reaction mixture is diluted with water, leading to the precipitation of 3,4-dimethoxyphenylacetic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent may be performed for further purification.[1]
Step 3: Condensation of Homoveratrylamine with 3,4-Dimethoxyphenylacetic Acid
Principle: This step involves the formation of an amide bond between homoveratrylamine and 3,4-dimethoxyphenylacetic acid through a condensation reaction, typically promoted by heat.
Methodology:
-
Equimolar amounts of homoveratrylamine and 3,4-dimethoxyphenylacetic acid are mixed in a reaction vessel.
-
The mixture is heated to a high temperature (e.g., 140 ± 10 °C) to drive the condensation reaction, with the removal of water.[2]
-
The reaction is monitored for completion.
-
The resulting crude N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide can be purified by crystallization from a suitable solvent.
Step 4: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine
Principle: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃).[3][4][5]
Methodology:
-
The amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, is dissolved in a dry, inert solvent such as toluene.
-
Phosphorus oxychloride (POCl₃) is added to the solution.
-
The reaction mixture is heated under reflux until the cyclization is complete.
-
After cooling, the reaction mixture is carefully treated to decompose the excess POCl₃ and then neutralized.
-
The product, 3,4-dihydropapaverine, is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by crystallization.[1]
Step 5: Dehydrogenation to Papaverine
Principle: The final step is the aromatization of the 3,4-dihydroisoquinoline ring of 3,4-dihydropapaverine to yield papaverine. This is typically achieved by heating in the presence of a catalyst or in a high-boiling solvent.
Methodology:
-
3,4-Dihydropapaverine is dissolved in a high-boiling point solvent such as tetralin.
-
The solution is heated at a high temperature for a sufficient period to effect dehydrogenation.
-
Upon completion of the reaction, the mixture is cooled, and the papaverine product is isolated.
-
Purification is typically achieved by crystallization from a suitable solvent.[1]
Visualizations
Synthetic Pathway of Papaverine
Caption: Synthetic workflow for papaverine from 3,4-dimethoxyphenylacetonitrile.
References
- 1. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]
- 2. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 2,3-Dimethoxyphenylacetonitrile
Introduction
2,3-Dimethoxyphenylacetonitrile is a chemical intermediate with applications in the synthesis of various compounds. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography (HPLC) Method
This section outlines an HPLC method suitable for the routine analysis of this compound. The method is based on reversed-phase chromatography, which is well-suited for separating moderately polar organic compounds.
Data Summary: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (75:25 v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | Estimated around 275 nm (based on the dimethoxybenzene chromophore) |
| Run Time | Approximately 10 minutes |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to a known volume to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Analytical Workflow: HPLC Quantification
Caption: General workflow for the quantification of this compound by HPLC.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides a highly selective and sensitive method for the quantification of this compound. This technique is particularly useful for complex matrices or when lower detection limits are required.
Data Summary: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| GC Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[3] |
| Injection Port Temperature | 250 °C[3] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 40:1 for higher concentrations)[3] |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, then ramp to 280°C at 20°C/min, and hold for 4 min |
| MS Transfer Line Temperature | 280 °C[3] |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the full scan mass spectrum of a this compound standard (e.g., molecular ion and characteristic fragment ions) |
Experimental Protocol: GC-MS Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the chosen solvent to a known volume.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.[4]
-
Transfer an aliquot of the final solution to a GC vial.
-
-
Instrument Setup and Analysis:
-
Set up the GC-MS system with the specified parameters.
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the prepared standards and samples.
-
-
Data Analysis and Quantification:
-
For qualitative analysis, identify the peak for this compound in the total ion chromatogram (TIC) and confirm its identity by comparing the acquired mass spectrum with a reference spectrum.
-
For quantitative analysis using SIM mode, create a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Logical Relationship: GC-MS Analysis Steps
Caption: Key stages in the GC-MS analysis of this compound.
References
Application Notes and Protocols: Purification of Crude 2,3-Dimethoxyphenylacetonitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude 2,3-dimethoxyphenylacetonitrile using silica gel column chromatography. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is designed to separate the target compound from common impurities typically found in the crude reaction mixture, such as unreacted starting materials and byproducts. This guide includes methods for selecting an appropriate solvent system via Thin Layer Chromatography (TLC), a step-by-step column chromatography procedure, and data presentation for analysis.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis, often via the cyanidation of 2,3-dimethoxybenzyl halide, can result in a crude product containing impurities that may interfere with subsequent reactions or compromise the purity of the final active pharmaceutical ingredient. Column chromatography is a robust and widely used technique for the purification of such organic compounds on a laboratory scale.[1] This application note provides a systematic approach to the purification of this compound, ensuring high purity of the final product.
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) for column chromatography[1]
-
TLC plates (silica gel 60 F254)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Glass chromatography column
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes and rack
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Heating mantle or water bath
-
Analytical balance
-
Glass capillaries for TLC spotting
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
The selection of an appropriate eluent system is critical for successful separation by column chromatography.[2] A preliminary TLC analysis of the crude product should be performed to determine the optimal solvent mixture that provides good separation between the desired product and its impurities.
Protocol:
-
Prepare a small sample of the crude this compound by dissolving approximately 10 mg in 1 mL of dichloromethane.
-
Using a glass capillary, spot the solution onto a TLC plate.
-
Prepare several developing chambers with different solvent systems of varying polarities. Common starting solvent systems include mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[3]
-
Place the spotted TLC plate into a developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the retardation factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
The ideal solvent system for column chromatography will result in an Rf value of approximately 0.25-0.35 for the target compound, this compound.[4]
Column Chromatography Protocol
Column Packing:
-
Select a glass column of appropriate size. For purification of 1-2 grams of crude material, a column with a diameter of 2-3 cm and a length of 30-40 cm is suitable.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). A typical ratio is 1:1.5 (w/v) of silica to solvent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary for solubility.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Gently add a small amount of the eluting solvent to wash the sides of the column and allow it to be absorbed into the silica.
Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If a single solvent system does not provide adequate separation, a gradient elution can be employed, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting product under vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product by appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Data Presentation
Quantitative data from the purification process should be recorded and presented clearly for analysis and reproducibility.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Boiling Point | 283.2 °C at 760 mmHg |
| Density | 1.082 g/cm³ |
| Appearance | Expected to be a solid or oil |
Table 2: TLC Analysis of Crude this compound
| Solvent System (Hexane:Ethyl Acetate) | Rf of Impurity 1 (e.g., Starting Material) | Rf of this compound | Rf of Impurity 2 (e.g., Aldehyde) |
| 9:1 | [Insert observed Rf] | [Insert observed Rf] | [Insert observed Rf] |
| 8:2 | [Insert observed Rf] | [Insert observed Rf] | [Insert observed Rf] |
| 7:3 | [Insert observed Rf] | [Insert observed Rf] | [Insert observed Rf] |
Table 3: Column Chromatography Purification Results
| Parameter | Value |
| Mass of Crude Product | [Insert mass in g] |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | [Insert chosen system] |
| Mass of Pure Product | [Insert mass in g] |
| Yield | [Calculate %] |
| Purity (by HPLC/NMR) | [Insert purity %] |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a reliable method for the purification of crude this compound using silica gel column chromatography. The key to a successful purification lies in the systematic preliminary analysis by TLC to determine the optimal eluent system. By following this detailed procedure, researchers can obtain the target compound with high purity, suitable for use in further synthetic applications in drug discovery and development.
References
Application Notes and Protocols for the Recrystallization of High-Purity 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the purification of 2,3-Dimethoxyphenylacetonitrile via recrystallization to achieve high purity. The protocol outlines solvent selection, the recrystallization process, and methods for troubleshooting. Quantitative data for solvent suitability is presented, and a logical workflow is visualized to guide the user through the process. This application note is intended to be a comprehensive resource for researchers requiring high-purity this compound for drug development and other scientific applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processing and regulatory approval. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully choosing a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain highly pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol, Isopropanol, Methanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Solvent Selection and Solubility
The choice of a suitable solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent should exhibit the following characteristics:
-
The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-5 °C).
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the structural similarity to other dimethoxy-substituted phenylacetonitriles, lower alcohols such as ethanol, isopropanol, and methanol are excellent candidates for the recrystallization of this compound. A patent for the synthesis of the related compound, 3,4-Dimethoxyphenylacetonitrile, specifies the use of ethanol for recrystallization, providing a strong precedent.[1]
The following table summarizes the suitability of various common laboratory solvents for the recrystallization of this compound. While specific quantitative solubility data for this compound is not widely published, the information is based on established principles of "like dissolves like" and data for analogous compounds.
Table 1: Solvent Suitability for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Suitability for Recrystallization | Comments |
| Ethanol | 78 | Excellent | Good solubility at reflux, low solubility at 0-5 °C. A common and effective choice for related compounds.[1] |
| Isopropanol | 82 | Excellent | Similar properties to ethanol, slightly higher boiling point may improve dissolution of some impurities. |
| Methanol | 65 | Good | High solubility at reflux, but the lower boiling point may result in slightly higher solubility at cold temperatures compared to ethanol or isopropanol, potentially reducing yield. |
| Acetone | 56 | Fair | May have high solubility even at room temperature, potentially leading to lower recovery. Can be useful as part of a co-solvent system. |
| Ethyl Acetate | 77 | Fair | Moderate polarity may lead to good solubility at room temperature. Often used in combination with a non-polar co-solvent. |
| Toluene | 111 | Poor (as a single solvent) | High boiling point. The compound is likely to be very soluble. Can be used as the "good" solvent in a two-solvent system with a non-polar "bad" solvent. |
| Heptane/Hexane | 98/69 | Poor (as a single solvent) | Low polarity, the compound is likely to have low solubility even at elevated temperatures. Can be used as an anti-solvent. |
| Water | 100 | Poor (as a single solvent) | Highly polar, the compound is expected to be insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone. |
Experimental Protocol: Recrystallization from a Single Solvent (Ethanol)
This protocol describes a general procedure for the recrystallization of this compound using ethanol. The quantities can be scaled as needed.
-
Dissolution:
-
Place the crude this compound (e.g., 10 g) into a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to just cover the solid.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux while stirring.
-
Add more ethanol in small portions through the top of the condenser until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after the dissolution step, a hot filtration is required.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Quickly pour the hot solution of the compound through the fluted filter paper. The preheating of the receiving flask prevents premature crystallization in the funnel.
-
Rinse the original flask and the filter paper with a small amount of hot ethanol to recover any remaining product.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities. It is important to use cold solvent for washing to minimize the loss of the desired product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the crude material is highly impure. | Use a lower boiling point solvent. Perform a pre-purification step (e.g., column chromatography). Add a seed crystal. |
| No crystal formation upon cooling | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Low recovery | The compound is too soluble in the cold solvent. Too much solvent was used for washing. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is properly preheated. |
| Colored crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the product. |
Workflow Diagram
The following diagram illustrates the logical workflow for the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound may cause skin and eye irritation and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Conclusion
The described recrystallization protocol provides a reliable method for obtaining high-purity this compound. The selection of an appropriate solvent, such as ethanol or isopropanol, is key to achieving efficient purification. By following the detailed steps and considering the troubleshooting guide, researchers can consistently produce material of a quality suitable for demanding applications in pharmaceutical development and scientific research.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,3-dimethoxyphenylacetonitrile as a key starting material. The methodologies outlined below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of Substituted Pyridines via Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction provides a classic and effective method for the synthesis of substituted pyridines from dinitriles. This protocol adapts the general principle for the intramolecular cyclization of a dinitrile derived from this compound to yield a highly functionalized pyridine derivative.
Experimental Protocol: Synthesis of 2-amino-3-cyano-4-imino-5,6-dimethoxy-4,5-dihydropyridine
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Dry toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
IR and NMR spectrometers
Procedure:
-
Preparation of the Dinitrile Intermediate (Conceptual): In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add a solution of this compound (2 equivalents) in dry toluene dropwise with stirring.
-
Thorpe-Ziegler Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with a minimal amount of water. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. The precipitated product is collected by filtration, washed with cold diethyl ether, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-amino-3-cyano-4-imino-5,6-dimethoxy-4,5-dihydropyridine.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: The yield of the final product is expected to be in the range of 60-70%, depending on the reaction scale and purity of reagents.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 2-amino-3-cyano-4-imino-5,6-dimethoxy-4,5-dihydropyridine | C₁₀H₁₂N₄O₂ | 220.23 | 185-187 | 60-70 |
Note: The above data is hypothetical and based on typical Thorpe-Ziegler reaction outcomes. Actual results may vary.
Synthesis of Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. This protocol describes a potential application of this compound in a Gewald reaction to produce a novel thiophene derivative.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2,3-dimethoxyphenyl)-5-cyanothiophene-3-carboxylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Triethylamine (base)
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
IR and NMR spectrometers
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: Add a catalytic amount of morpholine or triethylamine to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 2-aminothiophene derivative.
-
Characterization: Confirm the structure of the product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: The expected yield for this reaction is typically in the range of 70-85%.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| Ethyl 2-amino-4-(2,3-dimethoxyphenyl)-5-cyanothiophene-3-carboxylate | C₁₆H₁₆N₂O₄S | 332.38 | 160-162 | 70-85 |
Note: The above data is hypothetical and based on typical Gewald reaction outcomes. Actual results may vary.
Visualizations
Caption: Synthetic workflows for heterocyclic compounds.
Caption: Role of this compound in synthesis.
Application Note: Synthesis of 6-Nitro-3,4-dimethoxyphenylacetonitrile
Introduction
Nitrated aromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle that can be readily converted into other functional groups, such as amines, which are foundational for creating more complex molecular architectures. 3,4-Dimethoxyphenylacetonitrile is a common precursor in the synthesis of various pharmaceutical agents, including Verapamil. The nitration of this compound, specifically to 6-nitro-3,4-dimethoxyphenylacetonitrile, yields a valuable intermediate for the development of novel drug candidates. This protocol details a reliable method for the nitration of 3,4-dimethoxyphenylacetonitrile using a mixed acid approach, which is a standard and effective method for electrophilic aromatic substitution.[1][2][3][4]
Mechanism of Action
The nitration of dimethoxyphenylacetonitrile proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1][2][4] The electron-rich dimethoxy-substituted benzene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The reaction is directed by the two activating methoxy groups to the ortho and para positions. The final product, 6-nitro-3,4-dimethoxyphenylacetonitrile, is formed upon deprotonation and the restoration of aromaticity.
Experimental Protocol
Materials and Reagents
-
3,4-Dimethoxyphenylacetonitrile
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice (H₂O)
-
Distilled Water (H₂O)
-
Ethanol (95%)
-
Sodium Bicarbonate (NaHCO₃) solution (10%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Rotary evaporator
Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add 21 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C.[5] This mixture of nitric and sulfuric acids generates the nitronium ion, which is the active electrophile.[1][2]
-
Reaction Setup: In a separate beaker, dissolve 17.7 g (0.1 mol) of 3,4-dimethoxyphenylacetonitrile in a minimal amount of a suitable solvent that is resistant to nitration, such as dichloromethane, if necessary, though direct addition of the solid is often feasible for activated substrates.
-
Nitration Reaction: Slowly add the 3,4-dimethoxyphenylacetonitrile to the cold, stirring nitrating mixture over a period of 30-45 minutes.[5] Maintain the reaction temperature between 0 °C and 10 °C throughout the addition using the ice bath.[6] After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature.
-
Quenching the Reaction: Pour the reaction mixture slowly and carefully into a beaker containing 400 mL of an ice-water slurry with vigorous stirring.[5][7] This will quench the reaction and precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to pH paper. This removes residual acids.
-
Work-up and Purification:
-
Transfer the crude product to a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of 10% sodium bicarbonate solution to neutralize any remaining acid.[1][5]
-
Wash again with 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Remove the solvent using a rotary evaporator.
-
-
Recrystallization: Recrystallize the crude product from 95% ethanol to obtain the purified 6-nitro-3,4-dimethoxyphenylacetonitrile as a yellow crystalline solid.[6][7] Dry the final product in a vacuum oven.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.[1]
-
Always add acid to water, never the other way around, when preparing dilutions.
Data Presentation
| Parameter | Description | Value (Expected) | Reference Analogue |
| Starting Material | 3,4-Dimethoxyphenylacetonitrile | 17.7 g (0.1 mol) | - |
| Product | 6-Nitro-3,4-dimethoxyphenylacetonitrile | - | - |
| Appearance | Yellow crystalline solid | - | [8] |
| Yield | Percentage of theoretical yield | 85-95% | [8] |
| Melting Point | Temperature range of melting | 130-132 °C | [8] |
| Reaction Time | Total duration of the nitration reaction | 2-3 hours | [8] |
| Reaction Temperature | Optimal temperature for the reaction | 0-10 °C | [8] |
Note: The expected values for yield and melting point are based on the reported nitration of the structurally similar compound, veratraldehyde.[8]
Experimental Workflow Diagram
Caption: Workflow for the nitration of 3,4-dimethoxyphenylacetonitrile.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. globethesis.com [globethesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxyphenylacetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The introduction of the nitrile functional group onto the 2,3-dimethoxybenzyl moiety is a key synthetic step that can be efficiently achieved through nucleophilic substitution of a corresponding benzyl halide. Phase-transfer catalysis (PTC) has emerged as a powerful and green chemistry-aligned methodology for this transformation. PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing the nucleophilic cyanide salt and an organic phase containing the benzyl halide substrate. This approach often leads to higher yields, faster reaction times, and milder reaction conditions compared to traditional homogeneous methods, while avoiding the need for hazardous, anhydrous, or expensive polar aprotic solvents.
This document provides detailed application notes and a generalized protocol for the synthesis of this compound using phase-transfer catalysis, based on established procedures for analogous substituted benzyl cyanides.
Principle of Phase-Transfer Catalysis
The synthesis of this compound via PTC typically involves the reaction of 2,3-dimethoxybenzyl halide (e.g., chloride or bromide) with an alkali metal cyanide (e.g., sodium or potassium cyanide) in a biphasic system. A phase-transfer catalyst, commonly a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA), is crucial for the reaction to proceed efficiently.
The catalytic cycle can be summarized as follows:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its counter-ion (e.g., Br⁻) for a cyanide anion (CN⁻) from the alkali metal cyanide, forming a lipophilic ion pair (Q⁺CN⁻).
-
Phase Transfer: This ion pair is soluble in the organic phase and is transported from the aqueous phase to the organic phase.
-
Nucleophilic Substitution: In the organic phase, the cyanide ion of the ion pair acts as a potent nucleophile and reacts with the 2,3-dimethoxybenzyl halide in an SN2 reaction to form this compound and the quaternary ammonium halide.
-
Catalyst Regeneration: The catalyst (Q⁺X⁻) then returns to the aqueous phase to repeat the cycle.
This continuous process allows for the efficient transfer of the cyanide nucleophile to the organic phase, enabling a rapid and high-yielding reaction.
Data Presentation: Reaction Conditions for Analogous Phenylacetonitrile Syntheses
| Substrate | Cyanide Source | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | NaCN (aq) | Aliquat 336 (not specified) | Isobutylbenzene | Not specified | Not specified | >90% | [1] |
| Diphenylmethyl Bromide | NaCN (aq) | Benzyltriethylammonium Chloride (5-10) | Dichloromethane/Water | 40-50 | 2-4 | Not specified | [2] |
| 3,4-Dimethoxyphenylacetaldoxime | K₂CO₃/TBAB | TBAB (2) | Toluene/DMSO | Reflux | 0.5 | 85.24% | [3][4] |
| Benzyl Bromide | KCN | Alumina/Ultrasound | Not specified | Not specified | Not specified | High conversion | [5] |
| 2,3-Dichlorobenzoyl Chloride | CuCN | Cetyltrimethylammonium Bromide (not specified) | Toluene | Not specified | Not specified | 77% | [6] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via phase-transfer catalysis. This protocol is based on established methods for the cyanation of benzyl halides and should be optimized for the specific substrate.
Materials:
-
2,3-Dimethoxybenzyl chloride (or bromide) (1 equivalent)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 - 1.5 equivalents)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (1-5 mol%)
-
Toluene or Dichloromethane
-
Water
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethoxybenzyl chloride (1 equivalent) and the phase-transfer catalyst (e.g., TBAB, 2-5 mol%) in an organic solvent such as toluene or dichloromethane.
-
Addition of Cyanide Solution: In a separate beaker, prepare a solution of sodium cyanide (1.2 - 1.5 equivalents) in water. Carefully add the aqueous cyanide solution to the stirred organic solution in the reaction flask. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.
-
Reaction: Heat the biphasic mixture to a gentle reflux (typically 50-80°C, depending on the solvent) with vigorous stirring. The vigorous stirring is essential to maximize the interfacial area between the two phases, which facilitates the action of the phase-transfer catalyst.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking a small sample from the organic layer.
-
Work-up: Once the reaction is complete (typically within 2-6 hours, as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Extraction and Washing: Wash the organic layer sequentially with water (2 x volume of organic layer) and then with brine (1 x volume of organic layer) to remove any remaining cyanide salts and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: The catalytic cycle in phase-transfer catalysis.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 2,3-Dimethoxyphenylacetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2,3-dimethoxyphenylacetonitrile, particularly in addressing issues of low yield.
Troubleshooting Guide: Low Product Yield
Low yields in the synthesis of this compound can arise from several factors, from reagent purity to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Consistently Low Yield (<50%)
When facing low yields, it is crucial to methodically evaluate each stage of the synthesis. The following workflow provides a step-by-step process for troubleshooting.
Caption: A decision tree for systematically troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and direct method is the nucleophilic substitution of a 2,3-dimethoxybenzyl halide with an alkali metal cyanide.[1] This reaction typically proceeds via an SN2 mechanism.[1] Alternative routes may start from 2,3-dimethoxybenzaldehyde, which is converted to an intermediate like an oxime, followed by dehydration to form the nitrile.[2][3]
Q2: My yield is consistently low when using the 2,3-dimethoxybenzyl halide route. What are the most critical factors to investigate?
Low yields in this synthesis often stem from several key areas:
-
Purity and Stability of Reagents : The starting benzyl halide can be unstable and should be used when fresh or purified before use. Moisture is highly detrimental and can lead to the formation of 2,3-dimethoxybenzyl alcohol as a byproduct. Ensure all solvents and reagents are anhydrous.[4]
-
Reaction Temperature : While heating is often required, excessive temperatures can promote side reactions, such as elimination or polymerization, leading to the formation of dark, tarry byproducts.[4][5] Careful temperature control is essential.
-
Cyanide Solubility and Reactivity : Sodium or potassium cyanide has limited solubility in many organic solvents. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is often necessary to facilitate the transport of the cyanide anion into the organic phase.[2][5] Using a polar aprotic solvent such as DMSO or DMF can also improve solubility.[6]
-
Inefficient Stirring : In a biphasic system (if using an aqueous cyanide solution) or with poorly soluble salts, vigorous stirring is critical to maximize the interfacial area and ensure a reasonable reaction rate.[4]
Q3: I am observing a dark, viscous residue in my reaction flask. What is causing this and how can it be prevented?
The formation of dark, tar-like substances is typically due to polymerization or decomposition side reactions. Phenylacetonitriles can be unstable at high temperatures.[5] To prevent this:
-
Maintain Strict Temperature Control : Do not exceed the optimal reaction temperature. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Use an Inert Atmosphere : Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.
-
Minimize Reaction Time : Monitor the reaction's progress using TLC or GC and stop the reaction once the starting material has been consumed. Prolonged heating can degrade the product.[7]
Q4: What are the main side products to expect in this synthesis?
Besides the desired nitrile, several side products can form, lowering the overall yield:
-
2,3-Dimethoxybenzyl alcohol : Formed by the hydrolysis of the benzyl halide if water is present.
-
2,3-Dimethoxybenzyl isocyanide : Formed due to the ambident nature of the cyanide nucleophile. This is generally a minor product but can be favored in certain solvent systems.
-
Dimerization Products : Self-condensation or dimerization of the starting material or product can occur, especially at elevated temperatures.[8]
The relationship between key reaction parameters and the outcome is summarized below.
References
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 6. An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Optimizing reaction conditions for 2,3-Dimethoxyphenylacetonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,3-Dimethoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound are analogous to those used for other dimethoxyphenylacetonitrile isomers. The two most common routes are:
-
Cyanide Displacement: This is a direct approach involving the reaction of a 2,3-dimethoxybenzyl halide (e.g., chloride or bromide) with a cyanide salt, such as sodium cyanide or potassium cyanide. This is a classic nucleophilic substitution reaction.
-
Multi-step Synthesis from 2,3-Dimethoxybenzaldehyde: This route involves the conversion of 2,3-dimethoxybenzaldehyde to an intermediate, such as an oxime, which is then dehydrated to form the nitrile. This method avoids the direct handling of highly toxic cyanides in the final step.
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include incomplete reaction, side product formation, and suboptimal reaction conditions. Optimizing temperature, reaction time, and reagent stoichiometry is crucial.
Q3: What are the typical impurities I might encounter and how can they be removed?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials, the corresponding benzyl alcohol (from hydrolysis of the halide), or the corresponding amide (from partial hydrolysis of the nitrile). Purification can typically be achieved through recrystallization or column chromatography.
Q4: Are there any specific safety precautions I should take when synthesizing this compound?
A4: Yes, absolutely. When working with cyanide salts, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Cyanide salts are highly toxic. Always have a cyanide antidote kit available and be familiar with its use. Reactions involving cyanides should be quenched carefully with an appropriate oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting material (e.g., degraded benzyl halide). | Verify the purity of your starting materials using techniques like NMR or GC-MS. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC. | |
| Poor quality of cyanide salt. | Use freshly opened, anhydrous cyanide salt. | |
| Inappropriate solvent. | Ensure the solvent is suitable for nucleophilic substitution and is anhydrous. DMF and DMSO are common choices. | |
| Formation of Multiple Products (Side Reactions) | Presence of water leading to hydrolysis of the benzyl halide to the corresponding alcohol. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Over-reaction or side reactions at elevated temperatures. | Optimize the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. | |
| For the aldehyde route, Beckmann rearrangement of the oxime can occur under acidic conditions, leading to amide formation. | Use neutral or mildly basic conditions for the dehydration of the oxime. | |
| Difficult Product Isolation/Workup | Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent. | |
| Product Purity Issues | Incomplete reaction. | Increase the reaction time or temperature and monitor for the disappearance of starting material. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. | |
| Product degradation during purification. | Avoid excessive heat during solvent removal. |
Experimental Protocols
Protocol 1: Synthesis via Cyanide Displacement from 2,3-Dimethoxybenzyl Halide
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
2,3-Dimethoxybenzyl chloride (or bromide)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethoxybenzyl halide in anhydrous DMF.
-
Add sodium cyanide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Reaction Condition Optimization Parameters (Cyanide Displacement)
| Parameter | Range | Notes |
| Temperature | 60 - 100 °C | Higher temperatures may lead to side reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Cyanide Equivalents | 1.1 - 1.5 eq. | A slight excess of cyanide is typically used. |
| Solvent | Anhydrous DMF, DMSO | Ensure the solvent is dry to prevent hydrolysis. |
Protocol 2: Multi-step Synthesis from 2,3-Dimethoxybenzaldehyde
This method avoids the use of cyanide in the final step.
Step 1: Formation of 2,3-Dimethoxybenzaldehyde Oxime
-
Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent such as ethanol or aqueous ethanol.
-
Add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or pyridine) to neutralize the HCl.
-
Stir the reaction mixture at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).
-
The oxime product can often be isolated by precipitation upon addition of water or by extraction.
Step 2: Dehydration of the Oxime to this compound
-
The isolated oxime is then dehydrated using a variety of reagents. A common method is heating with acetic anhydride.
-
Other dehydrating agents such as thionyl chloride, phosphorus pentoxide, or various modern catalytic systems can also be employed. The choice of reagent will influence the reaction conditions.
-
After the reaction is complete, the mixture is worked up, typically by quenching the dehydrating agent, followed by extraction and purification.
Table 2: General Conditions for Oxime Dehydration
| Dehydrating Agent | Temperature | Notes |
| Acetic Anhydride | Reflux | A common and straightforward method. |
| Thionyl Chloride | 0 °C to room temp. | Reaction can be exothermic. |
| Phosphorus Pentoxide | High temperature | A strong dehydrating agent. |
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Purification of 2,3-Dimethoxyphenylacetonitrile
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting and purifying 2,3-Dimethoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound?
This compound is typically a solid at room temperature. Key physical and chemical data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol [1] |
| Appearance | Powder or liquid[1] |
| Boiling Point | 283.2°C at 760 mmHg[1] |
| Density | 1.082 g/cm³[1] |
| Flash Point | 109.8°C[1] |
| Refractive Index | 1.511[1] |
Q2: What are the typical impurities in a crude this compound product?
Common impurities can include:
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Unreacted Starting Materials: Such as 2,3-dimethoxybenzaldehyde or veratrole, depending on the synthetic route.
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Reagents from Synthesis: Residual catalysts or reagents used during the synthesis.
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Side Products: Byproducts from competing or incomplete reactions. A common side product can be the corresponding carboxylic acid, 2,3-dimethoxyphenylacetic acid, formed via hydrolysis of the nitrile group.
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Solvent Residues: Residual solvents from the reaction or initial work-up steps.
Q3: Which purification methods are most effective for this compound?
The most common and effective purification techniques for solid organic compounds like this compound are:
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Recrystallization: An effective method for removing small amounts of impurities.
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Column Chromatography: Useful for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily products.
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Liquid-Liquid Extraction: Can be used as a preliminary purification step to remove acidic or basic impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity After a Single Purification Step
| Possible Cause | Suggested Solution |
| Inappropriate purification technique chosen. | For highly impure samples, a single recrystallization may not be sufficient. Consider using column chromatography for a more thorough separation. |
| Co-crystallization of impurities. | If impurities have similar solubility profiles to the product, they may crystallize along with it. A different recrystallization solvent or a multi-step purification approach (e.g., extraction followed by recrystallization) may be necessary. |
| Incomplete removal of solvent. | Residual solvent can lower the melting point and apparent purity. Ensure the purified product is thoroughly dried under vacuum. |
Problem 2: Oily Product Instead of Crystalline Solid After Recrystallization
| Possible Cause | Suggested Solution |
| High level of impurities. | A high concentration of impurities can significantly lower the melting point of the product, causing it to "oil out." A preliminary purification by column chromatography may be required. |
| Inappropriate recrystallization solvent. | The chosen solvent may be too good a solvent for the compound at all temperatures. Perform a solvent screen to find a more suitable solvent or solvent system. |
| Cooling the solution too rapidly. | Rapid cooling can prevent the formation of a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 3: Significant Product Loss During Purification
| Possible Cause | Suggested Solution |
| Using too much recrystallization solvent. | This will result in a significant amount of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | If the solution cools too quickly during filtration, the product will crystallize on the filter paper. Use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtering. |
| Washing crystals with room temperature or warm solvent. | This can redissolve some of the purified product. Always wash the crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
This protocol is a general guideline. The choice of solvent should be optimized for your specific crude product. Based on the purification of the structurally similar 3,4-dimethoxyphenylacetonitrile, ethanol is a good starting point for solvent screening.[2]
-
Solvent Selection: Perform a small-scale solvent screen to identify a suitable solvent. A good solvent will dissolve the crude product when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, and toluene.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Quickly pour the hot solution through a fluted filter paper into the clean, hot flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of moderately polar compounds like phenylacetonitriles.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4).
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Liquid-Liquid Extraction
This method is useful for removing acidic or basic impurities prior to another purification step like recrystallization.
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Washing:
-
To remove acidic impurities (like 2,3-dimethoxyphenylacetic acid), wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).
-
Follow with a wash with brine (saturated aqueous sodium chloride solution) to aid in the removal of water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
References
Side-product formation in the synthesis of 2,3-Dimethoxyphenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,3-dimethoxyphenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the nucleophilic substitution of a 2,3-dimethoxybenzyl halide (e.g., chloride or bromide) with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. This reaction is typically performed in a polar aprotic solvent.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can arise from several factors. Key areas to investigate include:
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Purity of Starting Materials: Ensure the 2,3-dimethoxybenzyl halide is pure and free from corresponding alcohol, which can lead to side reactions.
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Moisture Content: The presence of water can lead to the hydrolysis of the cyanide salt and the starting material. Ensure all reagents and solvents are anhydrous.
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Reaction Temperature: Inadequate temperature control can either slow down the reaction or promote the formation of side-products. The reaction is typically heated to ensure a reasonable reaction rate.
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Inefficient Stirring: Poor mixing can lead to localized high concentrations of reactants, which may promote side-product formation.
Q3: I am observing an impurity with a similar polarity to my product in TLC analysis. What could it be?
An impurity with similar polarity could be the corresponding isocyanide (2,3-dimethoxyphenylmethyl isocyanide). Isocyanide formation is a known, albeit usually minor, side reaction in cyanations with metal cyanides. Another possibility is the presence of unreacted starting material.
Q4: After quenching the reaction, I have a significant amount of a water-soluble byproduct. What is the likely identity?
A significant water-soluble byproduct is likely to be the result of hydrolysis. If the reaction is quenched with a large amount of water or under acidic/basic conditions for an extended period at elevated temperatures, the nitrile product can hydrolyze to 2,3-dimethoxyphenylacetamide or further to 2,3-dimethoxyphenylacetic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive cyanide salt. | Use a fresh, finely powdered, and dry cyanide salt. |
| Poor quality starting material (e.g., high alcohol content). | Purify the 2,3-dimethoxybenzyl halide before use. | |
| Insufficient reaction temperature or time. | Monitor the reaction by TLC and ensure it goes to completion. Optimize temperature and time. | |
| Formation of a Major Byproduct | Elimination Reaction: Formation of 2,3-dimethoxystyrene due to basicity of cyanide. | Use a less hindered and more reactive halide (e.g., bromide or iodide). Keep the reaction temperature as low as feasible. |
| Hydrolysis: Formation of 2,3-dimethoxybenzyl alcohol from the starting halide. | Ensure anhydrous reaction conditions. | |
| Oxidation: Formation of 2,3-dimethoxybenzaldehyde. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reaction time, temperature, or use a slight excess of the cyanide salt. |
| Difficult Purification | Formation of multiple side-products. | Re-evaluate the reaction conditions (solvent, temperature, and purity of reagents). Consider using a phase-transfer catalyst to improve selectivity. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on typical cyanation reactions.[1][2] Optimization may be required.
Materials:
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2,3-Dimethoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-dimethoxybenzyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium cyanide (1.2 eq) to the solution.
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Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. All waste should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.
Visualizations
Caption: Main synthetic route to this compound.
Caption: Potential side-product formation pathways.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Improving the solubility of 2,3-Dimethoxyphenylacetonitrile for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 2,3-dimethoxyphenylacetonitrile in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
The following table summarizes the expected qualitative solubility. It is strongly recommended to experimentally determine the solubility in your specific solvent system for precise measurements.
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Solvent Type | Expected Qualitative Solubility | Notes |
| Water | Highly Polar Protic | Insoluble | Arylacetonitriles generally exhibit very low aqueous solubility. |
| Methanol, Ethanol | Polar Protic | Soluble | Often a good starting point for reactions. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | Good general-purpose solvents for similar compounds. |
| Dichloromethane (DCM), Chloroform | Chlorinated | Soluble | Commonly used for reactions and extractions.[2] |
| Diethyl Ether, Tetrahydrofuran (THF) | Ether | Soluble | Good for extractions and as reaction media.[1] |
| Toluene, Benzene | Aromatic/Non-polar | Soluble | Can be effective, especially at elevated temperatures.[2] |
| Hexane, Heptane | Non-polar | Sparingly Soluble to Insoluble | Solubility is expected to be limited in highly non-polar solvents. |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very Soluble | These solvents can dissolve a wide range of organic compounds.[2] |
Q2: My this compound is not dissolving completely in my reaction solvent. What are the initial troubleshooting steps?
A2: Incomplete dissolution is a common issue that can lead to slow or incomplete reactions. Here is a logical workflow to address this problem. The primary strategies involve modifying the solvent system, adjusting the temperature, or physically altering the solute.
Q3: How can I precisely determine the solubility of this compound in a specific solvent?
A3: For quantitative data, you should perform an experimental solubility determination. The isothermal saturation method is a reliable technique.[1][2] This involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute. See "Experimental Protocol 1" for a detailed methodology.
Q4: Can changing the reaction conditions, other than the solvent, help with poor solubility?
A4: Yes. For poorly soluble but reactive substrates, solvent-free reaction conditions using techniques like ball milling can be highly effective.[3] This mechanochemical approach can overcome solubility limitations entirely by inducing reactions in the solid state.[3] Additionally, phase-transfer catalysis can be employed for reactions involving an insoluble organic substrate and a reagent in an aqueous phase.
Troubleshooting Guide
Table 2: Troubleshooting Common Reaction Problems Related to Solubility
| Problem | Probable Cause | Suggested Solution(s) |
| Reaction is slow, stalls, or is incomplete. | Poor solubility of this compound limits its availability to react. | 1. Increase Temperature: Gently warm the reaction mixture. Monitor for product formation and potential side reactions. 2. Add a Co-solvent: Introduce a small amount of a strong, miscible solvent like DMF or THF to increase overall solvating power.[4] 3. Reduce Particle Size: Grind the solid this compound before adding it to the reaction to increase its surface area and dissolution rate.[5] |
| A solid precipitate forms during the reaction. | The product or a reaction intermediate is less soluble than the starting material in the chosen solvent. | 1. Analyze the Precipitate: Determine if the solid is your desired product. If so, this may be a useful "reaction-induced crystallization" for isolation. 2. Add a Co-solvent: Add a solvent in which the product is known or expected to be soluble. 3. Increase Temperature: This may keep the product in solution until the reaction is complete. |
| Reaction workup is difficult (e.g., emulsions form, poor separation). | The product has partial solubility in both the organic and aqueous layers due to the presence of both polar and non-polar functional groups. | 1. Change Extraction Solvent: Use a more polar (e.g., ethyl acetate) or less polar (e.g., toluene) solvent to improve partitioning. 2. Brine Wash: Wash the organic layer with a saturated NaCl solution to break emulsions and decrease the solubility of organic compounds in the aqueous layer. |
| Low isolated yield after purification. | The product may be partially soluble in the solvent used for chromatography elution or crystallization, leading to loss. | 1. Check Aqueous Layer: If your product is unexpectedly polar, it may be lost in the aqueous layer during workup.[6] 2. Optimize Crystallization: Use a solvent/anti-solvent system for crystallization to maximize precipitation and recovery. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility (Isothermal Saturation Method)
This protocol allows for the precise measurement of solubility in a given solvent at a specific temperature.[1][2]
Objective: To determine the concentration of a saturated solution of this compound.
Materials:
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This compound
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Selected organic solvent
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Vials with sealed caps
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Temperature-controlled shaker or stirrer
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Syringe filters (e.g., 0.22 µm PTFE)
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Analytical instrument (HPLC or GC with a suitable detector)
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Volumetric flasks and pipettes
Methodology:
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Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stir plate at the desired temperature for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the solid to settle. Carefully draw a known volume of the supernatant (the clear liquid) using a syringe. Immediately pass the liquid through a syringe filter into a clean vial to remove all undissolved solids.
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Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method. Record the dilution factor.
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Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration.
-
Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
Protocol 2: Improving Solubility Using a Co-solvent System
Objective: To enhance the solubility of this compound in a reaction mixture to facilitate a complete reaction.
Methodology:
-
Solvent Selection: Choose a primary reaction solvent in which the starting material is sparingly soluble but which is optimal for the reaction chemistry.
-
Co-solvent Choice: Select a co-solvent that is miscible with the primary solvent, inert to the reaction conditions, and known to be a good solvent for this compound (e.g., THF, DMF, DMSO). The use of co-solvents is a highly effective technique.[4]
-
Procedure: a. Suspend this compound and any other solid reagents in the primary reaction solvent. b. While stirring, add the co-solvent dropwise until all the solid material dissolves. c. Use the minimum amount of co-solvent necessary to achieve a homogeneous solution to avoid significant changes to the overall reaction polarity and conditions. d. Proceed with the addition of other reagents and monitor the reaction as planned.
Caution: Ensure the co-solvent does not interfere with the reaction (e.g., by reacting with reagents) or complicate product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How To [chem.rochester.edu]
Technical Support Center: Scale-Up of 2,3-Dimethoxyphenylacetonitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,3-Dimethoxyphenylacetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent laboratory and industrial synthesis methods start from 2,3-dimethoxybenzaldehyde or a related benzyl halide. Key routes include:
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From 2,3-Dimethoxybenzyl Halide: This is a classical and direct approach involving the nucleophilic substitution of a halide (typically chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. This method is often favored for its straightforwardness.
-
From 2,3-Dimethoxybenzaldehyde via Aldoxime: This two-step process involves the conversion of the aldehyde to an aldoxime using hydroxylamine, followed by dehydration to the nitrile.[1] This route avoids the direct use of benzyl halides, which can be lachrymatory and reactive.
-
From 2,3-Dimethoxybenzaldehyde via Cyanohydrin: The aldehyde can be converted to a cyanohydrin, which is then reduced to the desired acetonitrile.[2] This method extends the carbon chain in a controlled manner.[2]
Q2: What are the primary safety concerns when scaling up reactions involving cyanide salts?
A2: Working with cyanide salts on a large scale presents significant safety hazards that must be meticulously managed.[3] Key concerns include:
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Toxicity: Cyanide salts and their solutions are highly toxic if ingested, inhaled, or absorbed through the skin.[4]
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Hydrogen Cyanide (HCN) Gas Release: Acidic conditions will cause the rapid release of highly toxic and flammable hydrogen cyanide gas.[5] It is critical to maintain basic or neutral pH during the reaction and workup.
-
Exothermic Reactions: The reaction of benzyl halides with cyanide can be exothermic, and on a large scale, heat dissipation becomes a critical factor to prevent runaway reactions.[6][7]
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Waste Disposal: Cyanide-containing waste must be handled and disposed of according to strict environmental regulations.[4]
Q3: How can I improve the yield and purity of my product during scale-up?
A3: Improving yield and purity on a larger scale often involves careful optimization of reaction conditions and purification methods. Consider the following:
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Reaction Parameter Optimization: Systematically evaluate the impact of temperature, reaction time, solvent, and stoichiometry on the reaction outcome.
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Impurity Profile Analysis: Identify the major impurities and their sources to develop targeted purification strategies.
-
Advanced Purification Techniques: For large-scale purification, techniques like fractional distillation under reduced pressure or recrystallization are often more practical and effective than chromatography.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting material | Verify the purity and identity of starting materials (e.g., 2,3-dimethoxybenzyl chloride) using analytical techniques like NMR or GC-MS. |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Inefficient mixing | On a larger scale, ensure adequate agitation to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.[9] | |
| Formation of Significant Byproducts | Presence of water in the reaction | Ensure all reagents and solvents are anhydrous, as water can lead to the formation of 2,3-dimethoxybenzyl alcohol as a byproduct. |
| Overheating or prolonged reaction time | Optimize the reaction time and temperature to minimize the formation of degradation products or polymers. | |
| Side reactions with the solvent | Choose a solvent that is inert under the reaction conditions. For example, in cyanide-based reactions, protic solvents may be problematic. | |
| Product is an Oil and Difficult to Purify | Presence of residual solvent or impurities | Utilize high-vacuum distillation to remove volatile impurities and solvent. |
| Product is inherently low-melting | Consider converting the nitrile to a solid derivative for purification, followed by regeneration of the nitrile if necessary. Alternatively, explore advanced purification techniques like preparative HPLC if feasible at the desired scale. | |
| Exothermic Reaction is Difficult to Control | Rapid addition of reagents | Add the limiting reagent in a controlled manner (e.g., dropwise addition) to manage the rate of heat generation.[9] |
| Inadequate cooling capacity of the reactor | Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider using a larger reactor or a more efficient cooling system.[10] |
Quantitative Data Summary
The following tables provide representative data for the synthesis of this compound. Note that actual results may vary depending on specific experimental conditions and equipment.
Table 1: Effect of Temperature on Yield and Purity (Representative Data)
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by GC (%) |
| 60 | 12 | 75 | 92 |
| 80 | 6 | 88 | 95 |
| 100 | 4 | 85 | 90 (increased byproducts) |
Table 2: Comparison of Different Cyanide Sources (Representative Data)
| Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| Sodium Cyanide (NaCN) | DMSO | 80 | 88 |
| Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 82 |
| Copper(I) Cyanide (CuCN) | DMF | 120 | 75 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Dimethoxybenzyl Chloride
This protocol is a representative method for a laboratory-scale synthesis and should be optimized and validated for scale-up.
Reagents and Materials:
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2,3-Dimethoxybenzyl chloride
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Sodium cyanide (NaCN)
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized water
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Reagent Addition: While stirring, add a solution of 2,3-dimethoxybenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise to the cyanide slurry at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding deionized water. Extract the aqueous layer with toluene (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Visualizations
Synthetic Workflow
Caption: A representative workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Safety Considerations for Cyanide Reactions at Scale
Caption: Key safety pillars for handling cyanide reactions at an industrial scale.
References
- 1. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 3. adelaide.edu.au [adelaide.edu.au]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. uh.edu [uh.edu]
- 6. pharma-iq.com [pharma-iq.com]
- 7. amarequip.com [amarequip.com]
- 8. benchchem.com [benchchem.com]
- 9. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 10. catsci.com [catsci.com]
Preventing byproduct formation during the hydrolysis of the nitrile group
Welcome to the technical support center for nitrile hydrolysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conversion of nitriles to amides and carboxylic acids, with a primary focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct during the hydrolysis of a nitrile to a carboxylic acid?
The most common byproduct is the intermediate amide. The hydrolysis of a nitrile proceeds in two stages: first to the amide, and then the amide is further hydrolyzed to the carboxylic acid.[1][2][3] If the reaction is not allowed to go to completion, or if the amide is resistant to further hydrolysis under the reaction conditions, it will remain as a significant impurity.
Q2: I want to synthesize an amide from a nitrile, but I am getting the carboxylic acid as a byproduct. How can I prevent this?
To prevent over-hydrolysis to the carboxylic acid, the key is to use milder reaction conditions or more selective reagents that favor the formation of the amide and disfavor its subsequent hydrolysis.[4][5] This can be achieved through several methods:
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Milder Basic Conditions: Using a base like sodium hydroxide with careful temperature control and monitoring can allow for the isolation of the amide before significant hydrolysis to the carboxylic acid occurs.[4]
-
Alkaline Hydrogen Peroxide: This is a mild and effective method for converting nitriles to amides without significant formation of the carboxylic acid byproduct.[4]
-
Acid-Catalyzed Hydration: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can selectively hydrate nitriles to amides.[6][7]
-
Transition Metal Catalysis: Certain platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are highly chemoselective for the hydration of nitriles to amides under neutral and mild conditions.[8][9][10][11]
-
Enzymatic Hydrolysis: Nitrile hydratase enzymes offer exceptional selectivity for the conversion of nitriles to amides.[12][13]
Q3: Are there any byproducts other than the corresponding carboxylic acid that I should be aware of?
While the carboxylic acid from over-hydrolysis is the most prevalent byproduct, other side reactions can occur depending on the substrate and reaction conditions. For instance, in the alkaline hydrolysis of alkenyl nitriles, β-hydroxy compounds and corresponding ethers can sometimes be formed. Polymerization of the starting material or products can also be a concern with certain substrates.
Q4: How do I choose the best method for my specific substrate?
The choice of method depends on the functional group tolerance of your substrate, the desired scale of the reaction, and the available resources. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a nitrile hydrolysis method.
Troubleshooting Guides
Issue 1: Low yield of the desired amide, with significant recovery of starting nitrile.
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. |
| Poor catalyst activity. | For catalytic reactions, ensure the catalyst has not degraded. For example, the Ghaffar-Parkins catalyst should be stored under an inert atmosphere.[8] If using an enzyme, verify that the pH and temperature are within the optimal range for its activity. |
| Low reagent concentration. | Ensure that the concentrations of acid, base, or other reagents are as specified in the protocol. For acid-catalyzed reactions, protonation of the nitrile is a key activation step.[14] |
Issue 2: Formation of carboxylic acid byproduct during amide synthesis.
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh. | Reduce the reaction temperature or shorten the reaction time. For base-catalyzed hydrolysis, use milder heating and carefully monitor the reaction to stop it once the starting material is consumed.[4] |
| Incorrect choice of reagents. | Switch to a more selective method. Alkaline hydrogen peroxide is a mild option that often avoids over-hydrolysis.[4] For substrates with sensitive functional groups, transition metal catalysis (e.g., Ghaffar-Parkins catalyst) under neutral conditions is highly effective.[8][9][10][11] |
| High concentration of water. | In some cases, reducing the amount of water in the reaction mixture can slow down the hydrolysis of the amide. |
Issue 3: Poor solubility of the nitrile starting material.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | For base-catalyzed reactions, a mixture of an alcohol (e.g., ethanol) and water can improve solubility.[15] In some cases, co-solvents like DMSO may be beneficial. |
| Heterogeneous reaction mixture. | Ensure adequate stirring to maximize the surface area of contact between the nitrile and the aqueous phase. The use of phase-transfer catalysts can also be beneficial in some systems. |
Data Presentation: Comparison of Selective Nitrile Hydrolysis Methods
The following tables summarize quantitative data for various methods aimed at the selective conversion of nitriles to amides.
Table 1: Base-Mediated Hydrolysis of Benzonitrile to Benzamide
| Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | 10 | EtOH/H₂O (7:3) | 90 | - | 82 | [16] |
| NaOH | - | 10% H₂O₂ (aq) | 40 | 0.75-1 | ~69-86 | [17][18] |
Table 2: Acid-Catalyzed Hydration of Nitriles to Amides
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Benzonitrile | TFA/H₂SO₄ | Room Temp | 1 | 95 |
| Acetonitrile | TFA/H₂SO₄ | Room Temp | 1 | 90 |
| Adiponitrile | TFA/H₂SO₄ | Room Temp | 2 | 85 (diamide) |
Table 3: Platinum-Catalyzed Hydration of Nitriles to Amides
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Ghaffar-Parkins | 0.002 | Ethanol/Water | 80 | 5 | 95-96 | [8] |
| Acetonitrile | [Pt₄(CH₃COO)₈] | - | Acetonitrile/Water | 80 | - | High | [19] |
| 2-Furonitrile | Ghaffar-Parkins | - | - | - | - | 95 | [10] |
Experimental Protocols
Protocol 1: Selective Hydrolysis of Benzonitrile to Benzamide using Sodium Hydroxide
This protocol is adapted from literature procedures for the base-mediated partial hydrolysis of nitriles.[15][16]
Materials:
-
Benzonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve benzonitrile (1 mmol) in a 7:3 mixture of ethanol and water.
-
Add NaOH (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 90°C with vigorous stirring under reflux.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the benzonitrile is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute aqueous solution of HCl.
-
The product, benzamide, may precipitate upon cooling and neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzamide.
-
Purify the crude product by recrystallization from hot water.
Protocol 2: Platinum-Catalyzed Hydration of Benzonitrile to Benzamide
This protocol is based on the use of the Ghaffar-Parkins catalyst for the selective hydration of nitriles.[8]
Materials:
-
Benzonitrile
-
Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add the Ghaffar-Parkins catalyst (0.002 mol%).
-
Add a solution of benzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Heat the reaction mixture to 80°C under reflux with stirring for 5 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Caption: General experimental workflow for nitrile hydrolysis to an amide.
Signaling Pathways and Logical Relationships
The prevention of byproduct formation in nitrile hydrolysis hinges on controlling the relative rates of two consecutive reactions: the hydrolysis of the nitrile to the amide (k₁) and the hydrolysis of the amide to the carboxylic acid (k₂). The goal is to maximize k₁ while minimizing k₂.
Caption: Kinetic control strategy for selective amide synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. blog.strem.com [blog.strem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. prepchem.com [prepchem.com]
- 18. brainly.in [brainly.in]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Catalyst Loading for 2,3-Dimethoxyphenylacetonitrile Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2,3-Dimethoxyphenylacetonitrile, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound from 2,3-Dimethoxybenzaldehyde?
A1: The synthesis of α-arylnitriles like this compound from the corresponding aldehyde typically proceeds via a Strecker-type reaction. This involves the reaction of the aldehyde with a cyanide source in the presence of an amine. While often not requiring a metal catalyst in the traditional sense, the reaction can be catalyzed by acids or bases. For the synthesis from an aryl halide (e.g., 2-bromo-1,3-dimethoxybenzene followed by functional group manipulation), a palladium-catalyzed cyanation would be a common approach.
Q2: How does catalyst loading typically affect the reaction yield and purity?
A2: Catalyst loading is a critical parameter in optimizing chemical reactions. Insufficient catalyst loading can lead to low conversion rates and long reaction times.[1] Conversely, excessively high catalyst loading may not improve the yield and can lead to increased side reactions, catalyst poisoning, and difficulties in purification.[2][3] Finding the optimal catalyst loading is a balance between achieving a high conversion rate and maintaining good selectivity towards the desired product.
Q3: What are the common cyanide sources used in these types of reactions?
A3: A variety of cyanating agents can be used. Traditional methods may use highly toxic reagents like hydrogen cyanide (HCN) or simple alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN).[4] To improve safety, less soluble or complexed cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often employed in modern catalytic systems, particularly in palladium-catalyzed cyanations.[5][6] Trimethylsilyl cyanide (TMSCN) is another common reagent used in Strecker-type reactions.
Q4: Can increasing the catalyst loading always solve the problem of a slow or incomplete reaction?
A4: Not necessarily. While insufficient catalyst may be the cause, simply increasing the loading might not be effective and could be detrimental.[5] Other factors such as reaction temperature, solvent, purity of reagents, and the presence of catalyst poisons should be investigated.[7] In some palladium-catalyzed systems, excess cyanide can deactivate the catalyst, so adding more catalyst without addressing the underlying issue may not improve the outcome.[5][8]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: I am observing low or no conversion of the starting material (2,3-Dimethoxybenzaldehyde). What are the potential causes and solutions?
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | If using a catalyst, ensure it has not been deactivated by air or moisture. For reactions sensitive to catalyst loading, a systematic optimization is recommended. Start with a literature-recommended loading for a similar reaction and screen a range of concentrations (e.g., 0.5 mol% to 5 mol%). |
| Suboptimal Reaction Temperature | The reaction may require a higher temperature to overcome the activation energy. Gradually increase the temperature in increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC/LC-MS. |
| Impure Reagents or Solvents | Impurities, especially water, in the starting materials or solvent can inhibit the reaction or poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried. |
| Incorrect Reagent Stoichiometry | Verify the calculations for all reagents. An incorrect amount of the cyanide source or other additives can lead to a stalled reaction. |
Q2: The reaction is producing a significant amount of side products, leading to low selectivity. How can I improve this?
| Potential Cause | Suggested Solution |
| Excessive Catalyst Loading | High catalyst concentrations can sometimes promote undesired side reactions.[2][3] Try reducing the catalyst loading incrementally. |
| Reaction Temperature is Too High | Elevated temperatures can lead to the formation of byproducts through decomposition or alternative reaction pathways. Attempt the reaction at a lower temperature. |
| Presence of Water | In Strecker-type reactions, the presence of excess water can lead to the hydrolysis of the intermediate imine back to the aldehyde, or hydrolysis of the final nitrile product.[7] Ensure anhydrous conditions if necessary. |
| Sub-optimal Ligand (for Pd-catalyzed reactions) | The choice of ligand in palladium-catalyzed cross-coupling can significantly impact selectivity.[9][10] If applicable, screen different ligands to find one that favors the desired product formation. |
Q3: My palladium-catalyzed cyanation reaction is not working, or the yield is very low. What are the specific troubleshooting steps for this?
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Cyanide | Excess soluble cyanide can bind to the palladium center and deactivate it.[5][8] Using a less soluble cyanide source like Zn(CN)₂ or a slow-release source can mitigate this. The use of additives like zinc formate dihydrate has been shown to reactivate the palladium catalyst in some systems.[8] |
| Incorrect Palladium Precursor or Ligand | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial.[5] For challenging substrates, a pre-formed catalyst or a specific combination of precursor and a sterically demanding, electron-rich phosphine ligand might be necessary.[11] |
| Suboptimal Base or Solvent | The base and solvent system plays a critical role. For cyanations using K₄[Fe(CN)₆], a weaker base like KOAc may be more effective than stronger bases like K₂CO₃ to prevent decomposition.[5] Aprotic polar solvents like DMF, DMAc, or NMP are often used.[6] |
Data Presentation: Catalyst Loading Optimization (Illustrative Examples)
The following tables summarize quantitative data from studies on analogous cyanation and cross-coupling reactions to illustrate the impact of catalyst loading.
Disclaimer: The following data is for analogous reactions and not for the direct synthesis of this compound. It should be used as a general guide for designing optimization experiments.
Table 1: Illustrative Effect of Catalyst Loading on a Palladium-Catalyzed Cyanation of an Aryl Halide
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | 0.1 | 10 | [1] |
| 2 | Pd(OAc)₂ | 5.0 | ~20 | [1] |
| 3 | Pd/C | 2.0 | up to 98 | [8] |
| 4 | Pd Precatalyst P1 | 0.2 | 97 | [5] |
Table 2: Illustrative Effect of Catalyst Loading on a Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Reference |
| 1 | Pd(OAc)₂ / Ligand | 0.05 | 1 | 100 | [12] |
| 2 | Pd(OAc)₂ / Ligand | 0.01 | 1 | 85 | [12] |
| 3 | Pd(OAc)₂ / Ligand | 0.005 | 1 | 60 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Strecker-Type Synthesis of this compound
This protocol describes a general method for synthesizing this compound from 2,3-Dimethoxybenzaldehyde and optimizing the concentration of a potential acid or base catalyst.
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)
-
Ammonium Chloride (NH₄Cl) or another amine source
-
Catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a Brønsted acid like acetic acid)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add 2,3-Dimethoxybenzaldehyde (1.0 mmol, 1.0 equiv) and the amine source (e.g., NH₄Cl, 1.2 equiv).
-
Catalyst Addition: To each vial, add a different loading of the catalyst. For example:
-
Vial 1: 0.5 mol%
-
Vial 2: 1.0 mol%
-
Vial 3: 2.0 mol%
-
Vial 4: 5.0 mol%
-
Vial 5: No catalyst (control)
-
-
Solvent and Reagent Addition: Add anhydrous methanol (5 mL) to each vial. Stir the mixtures for 10 minutes at room temperature. Then, add the cyanide source (e.g., NaCN, 1.2 equiv) to each vial.
-
Reaction Monitoring: Seal the vials and stir the reactions at a set temperature (e.g., 40 °C). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 2h, 4h, 8h).
-
Work-up: Once a reaction is deemed complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Yield Determination: Determine the yield of the purified this compound for each catalyst loading to identify the optimal condition.
Visualizations
Caption: Workflow for optimizing catalyst loading in a chemical synthesis.
Caption: A logical flowchart for troubleshooting low-yield reactions.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 2,3-Dimethoxyphenylacetonitrile Reactions
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the reaction progress of 2,3-Dimethoxyphenylacetonitrile using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is TLC a suitable method for monitoring the synthesis of this compound? A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple analytical technique ideal for monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of a reaction mixture by separating its components—starting materials, products, and byproducts—based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[2][3] By observing the disappearance of the starting material spot and the appearance of the product spot over time, one can determine the reaction's progress and endpoint.[4][5]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis? A2: The goal is to find a solvent system that provides good separation between your starting material and the this compound product. A good starting point is a system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.5.[4][6] For moderately polar compounds like aromatic nitriles, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[6][7] You can start with a 1:1 mixture of ethyl acetate and hexane and adjust the ratio to achieve optimal separation.[6] Increasing the proportion of the polar solvent will increase the Rf values of your compounds.[6]
Q3: How can I visualize the spots on the TLC plate? A3: Since this compound contains an aromatic ring, the most common and non-destructive visualization method is using a UV lamp (254 nm).[8][9] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light, and UV-active compounds like your product will appear as dark spots.[9] If spots are not visible under UV light, or for additional confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that visualizes many organic compounds as yellow-brown spots on a purple background.[10][11] Anisaldehyde stain can also be effective for various functional groups, often yielding colored spots upon heating.[12]
Q4: What is a "co-spot" and why is it important? A4: A co-spot is a single lane on the TLC plate where you apply both a sample of your starting material and a sample of the reaction mixture. This is a critical control to confirm the identity of the spots. If the spot corresponding to the starting material in the reaction mixture lane has the same Rf as the pure starting material spot, it confirms its identity. This helps to avoid confusion if the product has a very similar Rf value to the reactant.[13]
Experimental Protocol: TLC Monitoring
This protocol outlines the methodology for monitoring a reaction producing this compound, assuming a common synthesis route from a less polar starting material (e.g., 2,3-dimethoxybenzyl halide).
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Mobile phase (e.g., Ethyl Acetate/Hexane mixture)
-
Reaction mixture aliquots
-
Standard solution of the starting material
-
UV Lamp (254 nm)
-
(Optional) Staining solution (e.g., potassium permanganate) and heat gun
Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, close the lid, and let it equilibrate for 5-10 minutes.[6]
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[14] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RXN).
-
Sample Spotting:
-
Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' mark.
-
Apply a spot of the reaction mixture onto the 'RXN' mark.
-
On the 'Co' mark, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it.[13]
-
Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to dry between applications.[15]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[14] Close the chamber and allow the solvent front to travel up the plate undisturbed.
-
Analysis: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6] Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Interpretation: Compare the lanes. As the reaction proceeds, the spot corresponding to the starting material in the 'RXN' lane should diminish in intensity, while a new spot for the this compound product appears. The reaction is considered complete when the starting material spot is no longer visible in the 'RXN' lane.[1] Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Data Presentation: Expected Rf Values
The following table provides estimated Rf values for a typical reaction on a silica gel plate. Actual values may vary depending on specific conditions.
| Compound | Structure | Relative Polarity | Rf Value (15% EtOAc in Hexane) | Rf Value (30% EtOAc in Hexane) |
| 2,3-Dimethoxybenzyl Halide (Starting Material) | (Structure varies) | Less Polar | ~ 0.60 | ~ 0.75 |
| This compound (Product) | (Structure varies) | More Polar | ~ 0.45 | ~ 0.60 |
Note: These are estimated values. It is crucial to run authentic standards to confirm identities.
Visual Workflows and Guides
Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. TLC stains [reachdevices.com]
- 12. silicycle.com [silicycle.com]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
Resolving inseparable mixtures in 2,3-Dimethoxyphenylacetonitrile purification
Welcome to the technical support center for the purification of 2,3-Dimethoxyphenylacetonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges, particularly the separation of inseparable mixtures encountered during purification.
Troubleshooting Guide: Resolving Inseparable Mixtures
This guide addresses specific issues you may encounter during the purification of this compound, focusing on the resolution of challenging mixtures.
Q1: My purified this compound shows a broad melting point range, suggesting impurities. How can I improve its purity?
A1: A broad melting point range is a common indicator of impurities. The most likely impurities are positional isomers (e.g., 3,4- and 2,5-dimethoxyphenylacetonitrile) and byproducts from the synthesis, such as unreacted starting materials or products from side reactions. Here are steps to improve purity:
-
Recrystallization: This is often the first and most effective purification technique for crystalline solids. For aromatic nitriles, a common solvent choice is ethanol or methanol. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a higher degree of separation. Due to the similar polarity of positional isomers, a careful selection of the stationary and mobile phases is crucial.
Q2: I'm struggling to separate this compound from a co-eluting impurity using column chromatography. What should I do?
A2: Co-elution during column chromatography is a frequent challenge when dealing with isomers. Consider the following optimization strategies:
-
Change the Stationary Phase: If you are using silica gel, which is acidic, consider switching to a different adsorbent like alumina (neutral or basic) to alter the separation selectivity.
-
Optimize the Mobile Phase: A systematic approach to solvent system optimization is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Fine-tuning the solvent ratio is critical for resolving closely eluting spots. For aromatic isomers, specialized HPLC columns, such as those with a phenyl stationary phase, can offer enhanced separation through π-π interactions.
-
Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the chromatographic run, can help to resolve compounds with very similar retention times.
Q3: After synthesis via Knoevenagel condensation, I have an oily product that is difficult to purify. What are the likely impurities and how can I remove them?
A3: The Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with a nitrile-containing active methylene compound can sometimes yield oily byproducts.[1][2] Potential impurities include unreacted starting materials, the intermediate β-hydroxy nitrile, and possibly E/Z isomers of the product if the reaction conditions are not optimized for stereoselectivity.
-
Aqueous Work-up: A thorough aqueous work-up can help remove water-soluble impurities and catalysts.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile impurities.
-
Column Chromatography: For complex mixtures, column chromatography is the most reliable method. A non-polar stationary phase like silica gel with a gradient of hexane and ethyl acetate is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of dimethoxyphenylacetonitrile isomers?
A1: The physical properties of dimethoxyphenylacetonitrile isomers can be quite similar, which makes their separation challenging. Below is a table summarizing the available data for common isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₁NO₂ | 177.20 | Not available | Not available |
| 3,4-Dimethoxyphenylacetonitrile | C₁₀H₁₁NO₂ | 177.20 | 54-57[3][4] | 171-178 @ 10 mmHg[3][4] |
| 2,5-Dimethoxyphenylacetonitrile | C₁₀H₁₁NO₂ | 177.20 | 73-77[5] | Not available |
| 3,5-Dimethoxyphenylacetonitrile | C₁₀H₁₁NO₂ | 177.20 | 54-57[6] | Not available |
Q2: What is a good starting point for developing a recrystallization protocol for this compound?
A2: For aromatic nitriles, ethanol and methanol are often good solvent choices for recrystallization.[3][7] Here is a general protocol that can be optimized:
-
Solvent Selection: Test the solubility of your crude product in a small amount of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Q3: How can I confirm the identity and purity of my this compound sample?
A3: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
Mass Spectrometry (MS): GC-MS is an excellent technique for separating and identifying volatile compounds. While positional isomers may show similar fragmentation patterns, their different retention times on the GC column can be used for identification and quantification.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic compounds.
Experimental Protocols
General Protocol for Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography. Optimization will be required based on the specific impurity profile of your sample.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in increments (e.g., 2%, 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [amp.chemicalbook.com]
- 4. (3,4-Dimethoxyphenyl)acetonitrile manufacturers and suppliers in india [chemicalbook.com]
- 5. 2,5-Dimethoxyphenylacetonitrile | CAS 4167-24-0 | Properties, Uses, Safety & Supplier China [nj-finechem.com]
- 6. 3,5-DIMETHOXYPHENYLACETONITRILE | 13388-75-5 [chemicalbook.com]
- 7. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 8. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the crystallization efficiency of 2,3-Dimethoxyphenylacetonitrile. The information is curated to address common challenges encountered during purification and to provide a systematic approach to optimizing your crystallization process.
Troubleshooting Guide
Crystallization is a critical step in obtaining high-purity this compound. Below are common issues encountered during this process and their respective solutions.
| Issue | Potential Causes | Solutions |
| Low Crystal Yield | 1. Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor. 2. Inappropriate Solvent Choice: The compound may be too soluble in the cold solvent. 3. Rapid Cooling: Fast cooling can lead to the formation of small, impure crystals that are difficult to collect. | 1. Use the minimum amount of hot solvent required to fully dissolve the compound. To check for excess solvent, evaporate a small amount of the mother liquor; a significant solid residue indicates product loss.[1] 2. Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A solvent screen is recommended. 3. Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the growth of larger, purer crystals.[1] |
| Oiling Out | The compound precipitates as a liquid (oil) instead of a solid. This occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree. | 1. Reheat and Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce the saturation level. 2. Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. 3. Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Then, add a few drops of the "good" solvent to clarify the solution before cooling. |
| No Crystal Formation | 1. Solution is Not Saturated: The concentration of the compound is too low. 2. Supersaturation: The solution is supersaturated, but nucleation has not been initiated. | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration. 2. Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Seeding: Add a few seed crystals of pure this compound to the solution. |
| Impure Crystals | 1. Rapid Crystallization: Impurities can become trapped in the crystal lattice if crystallization occurs too quickly. 2. Contaminated Solvent: The solvent may contain impurities. 3. Co-crystallization of Impurities: Impurities with similar solubility profiles may crystallize with the product. | 1. Slow Cooling: Ensure a slow cooling rate to allow for selective crystallization. 2. Use High-Purity Solvents: Always use solvents of an appropriate grade for crystallization. 3. Recrystallization: Perform a second recrystallization of the obtained crystals. If impurities persist, consider using a different solvent system or purifying the crude material by column chromatography prior to the final crystallization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
Q2: How do I perform a solvent screening for this compound?
A systematic solvent screening can identify the ideal solvent or solvent system for crystallization.
Procedure:
-
Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature. A good crystallizing solvent will not dissolve the compound at this stage.
-
Heat the test tubes that show poor room temperature solubility to the boiling point of the solvent. A suitable solvent will dissolve the compound completely at this temperature.[5]
-
Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath.
-
The ideal solvent is one that results in the formation of a large quantity of high-quality crystals upon cooling.[5]
Solvent Selection Table (Based on general principles for aromatic nitriles):
| Solvent | Polarity Index [6] | Boiling Point (°C) [6] | General Suitability |
| Ethanol | - | 78.3 | Good starting point. Often provides a good balance of solubility at high and low temperatures for moderately polar compounds. |
| Methanol | 5.1 | 64.7 | Good starting point. Similar to ethanol but may show different solubility characteristics. |
| Isopropanol | 3.9 | 82.3 | Good alternative. Less polar than ethanol and methanol. |
| Acetonitrile | 5.8 | 81.6 | Possible. Its polarity is relatively high. |
| Toluene | 2.4 | 110.6 | Possible. A non-polar solvent that can be effective, especially if the crude material contains non-polar impurities. |
| Ethyl Acetate | 4.4 | 77.1 | Possible. A moderately polar solvent. |
| Heptane/Hexane | 0.1 | 98.4 / 68.7 | Likely anti-solvent. Can be used in a two-solvent system with a more polar solvent. |
| Water | 10.2 | 100.0 | Likely anti-solvent. Due to the organic nature of the compound, it is expected to have low solubility in water. |
Q3: What are the common impurities in the synthesis of this compound?
Common impurities can arise from starting materials, side reactions, or degradation products. While specific impurities depend on the synthetic route, they may include:
-
Unreacted Starting Materials: Such as 2,3-dimethoxybenzaldehyde or the corresponding benzyl halide.
-
By-products: Formed from side reactions during the synthesis.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures.
-
Solvent Residues: Residual solvents from the reaction or work-up.[2]
Monitoring the reaction by techniques like HPLC can help in identifying and quantifying these impurities.[7][8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (General Procedure)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of a suitable solvent (e.g., ethanol or methanol) to create a slurry.[9]
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding excess solvent.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Two-Solvent Recrystallization of this compound (General Procedure)
-
Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or heptane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.
Visual Guides
References
- 1. athabascau.ca [athabascau.ca]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 4. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Solvent Physical Properties [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Addressing instability issues of phenylacetonitriles during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during the synthesis of phenylacetonitriles. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of phenylacetonitriles, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Product Yield
Question: My reaction yield of phenylacetonitrile is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors depending on the synthetic route. Common causes include incomplete reactions, side reactions, or suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC to ensure the complete consumption of starting materials. - Increase the reaction time or moderately increase the temperature, but be cautious of potential side reactions. |
| Suboptimal Base or Catalyst | - Ensure the base is strong enough to deprotonate the starting material. For alkylations, the base's conjugate acid pKa should be significantly higher than that of the phenylacetonitrile (approx. 22 in DMSO). - Use fresh and anhydrous catalysts. For phase-transfer catalysis (PTC), ensure the catalyst is appropriate for the solvent system (e.g., lipophilic catalyst for non-polar solvents). |
| Presence of Moisture | - Use anhydrous solvents and reagents, and dry all glassware thoroughly. Moisture can lead to hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | - Over-alkylation, hydrolysis, and polymerization are common side reactions. Refer to the specific troubleshooting sections for these issues. |
Issue 2: Formation of Unexpected Precipitate/Solid
Question: I am observing an unexpected solid in my reaction mixture. What could it be?
Answer: The formation of an unexpected solid is often due to the presence of moisture leading to hydrolysis byproducts, or from certain side reactions.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis of Nitrile | The nitrile group can hydrolyze to form phenylacetamide or phenylacetic acid, which are often solids with higher melting points. Ensure strictly anhydrous conditions. |
| Inorganic Salt Byproduct | In reactions involving salts like sodium cyanide, the resulting inorganic salt (e.g., sodium chloride) can precipitate. This can typically be removed by filtration.[2] |
| Polymeric Materials | Poor temperature control, especially in Friedel-Crafts type reactions, can lead to the formation of polymeric byproducts. Maintain careful temperature control and consider portion-wise addition of catalysts. |
Issue 3: Product Discoloration
Question: My final product has a yellow or brownish color, even after initial purification. What is the cause and how can I remove it?
Answer: Discoloration is a common issue and is usually due to residual impurities or degradation products.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Residual Impurities | Unreacted starting materials or colored byproducts from the reaction can cause discoloration. |
| Degradation Products | Overheating during distillation or workup can lead to the formation of colored degradation products. Phenylacetonitriles can be unstable to heat.[3] |
| Purification Strategy | - Recrystallization: This is often effective in removing colored impurities. Suitable solvents include isopropyl alcohol or ethanol/water mixtures. - Distillation: Purify the crude product by vacuum distillation to avoid decomposition at high temperatures.[2] - Column Chromatography: For persistent impurities, column chromatography on silica gel can be effective. |
Issue 4: Significant Amount of Di-alkylated Product in Mono-alkylation Reactions
Question: I am trying to mono-alkylate my phenylacetonitrile, but I am getting a significant amount of the di-alkylated product. How can I improve selectivity?
Answer: The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time. Several factors can be optimized to favor mono-alkylation.
Strategies to Improve Mono-alkylation Selectivity:
| Strategy | Details |
| Control Stoichiometry | Use a stoichiometric amount or only a slight excess of the alkylating agent relative to the phenylacetonitrile.[1] |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise to prevent localized high concentrations that can favor di-alkylation. |
| Temperature Control | Lowering the reaction temperature can often improve selectivity by moderating the reaction rate.[1] |
| Choice of Base | The use of bulky or solid-supported bases can sterically hinder the second alkylation. |
| Phase-Transfer Catalysis (PTC) | PTC is a highly reliable method for mono-alkylation as it can be performed under milder conditions, which helps in controlling the reaction selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during phenylacetonitrile synthesis and how can they be minimized?
A1: Besides the issues mentioned in the troubleshooting guides, several other side reactions can occur:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis to form an amide and subsequently a carboxylic acid, especially in the presence of strong acids or bases and water. To minimize this, ensure anhydrous reaction conditions and control the reaction time.[1]
-
Over-alkylation: As discussed, this leads to di-substituted products. Control of stoichiometry, temperature, and slow addition of the alkylating agent are key to prevention.[1]
-
Thorpe-Ziegler Reaction: With dinitriles, an intramolecular condensation can occur to form a cyclic β-enaminonitrile.
-
Knoevenagel Condensation: In the presence of aldehydes or ketones and a base, phenylacetonitrile can act as an active methylene compound and undergo condensation.
-
Elimination of Cyanide: Under basic conditions, a substituted phenylacetonitrile with a good leaving group on the β-carbon can undergo elimination.
Q2: My chiral phenylacetonitrile is racemizing during the reaction. What are the causes and how can I prevent this?
A2: The α-proton of a chiral substituted phenylacetonitrile is acidic and susceptible to racemization, especially in the presence of bases or at elevated temperatures.
-
Avoid Strong Bases: Strong bases can easily deprotonate the chiral center, leading to a planar carbanion that can be reprotonated from either side, causing racemization. Use the mildest base necessary for the reaction.[1]
-
Low Temperatures: Perform reactions at the lowest possible temperature to minimize the rate of epimerization.[1]
Q3: Are phenylacetonitriles stable to heat?
A3: Phenylacetonitriles are generally unstable to heat.[3] Prolonged heating, especially at atmospheric pressure, can lead to decomposition and the formation of colored byproducts. Therefore, purification by distillation should be carried out under reduced pressure to keep the temperature at a minimum.[2][3]
Data Presentation
The choice of reaction conditions significantly impacts the yield and purity of phenylacetonitrile synthesis. The following tables summarize data from various synthetic routes.
Table 1: Comparison of Synthesis Routes for Diphenylacetonitrile
| Starting Material(s) | Key Reagents/Catalysts | Reported Yield (%) |
| Benzyl cyanide, Benzene | Bromine, Aluminum chloride | 50-80%[4] |
| Phenylacetonitrile, Benzyl alcohol | Sodium alkoxide | ~90%[4] |
| Benzaldehyde, Hydrogen cyanide, Benzene | Boron trifluoride | >80%[4] |
| Phenylacetonitrile, Benzyl chloride | Hexamethyldisilazane sodium, Palladium catalyst | 91%[4][5] |
| Acetonitrile, Bromotoluene | P(i-BuNCH₂CH₂)₃N, Hexamethyldisilazane sodium | 81%[5] |
Table 2: Effect of Solvent on the Alkylation of Phenylacetonitrile (Illustrative)
| Solvent | Reaction Type | Typical Yield | Notes |
| Toluene | Phase-Transfer Catalysis (PTC) | Good to Excellent | Often favored in asymmetric PTC to maximize catalyst-reactant interaction.[6] |
| Dichloromethane (DCM) | Phase-Transfer Catalysis (PTC) | Good | A common choice for PTC reactions. |
| Dimethylformamide (DMF) | Homogeneous | Variable | Highly polar aprotic solvent that can accelerate the reaction but may also promote side reactions.[6] |
| Dimethyl Sulfoxide (DMSO) | Homogeneous | Variable | Similar to DMF, it is a highly polar aprotic solvent that can accelerate the reaction but may also promote side reactions.[6] |
| Tetrahydrofuran (THF) | Homogeneous | Variable | A common ethereal solvent, but must be anhydrous if used with strong bases like NaH or LDA.[6] |
| Solvent-free | Microwave-assisted | Good to Excellent | An environmentally friendly option that can lead to rapid reactions and high yields.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of Phenylacetonitrile from Benzyl Chloride and Sodium Cyanide
This protocol is a classic method for the preparation of phenylacetonitrile.
Materials:
-
Benzyl chloride
-
Sodium cyanide
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve powdered sodium cyanide in water with gentle warming.
-
Prepare a mixture of benzyl chloride and 95% ethanol.
-
Add the benzyl chloride-ethanol mixture to the sodium cyanide solution over 30-45 minutes.
-
Once the addition is complete, heat the mixture under reflux on a steam bath for four hours.
-
After reflux, cool the mixture and filter with suction to remove the precipitated sodium chloride.
-
Wash the salt with a small amount of ethanol to recover any retained product.
-
Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.
-
Cool the residual liquid, which will separate into two layers. Separate the upper layer of crude benzyl cyanide.
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at 115-120 °C at 10 mmHg. The expected yield is 80-90%.[2]
Protocol 2: Phase-Transfer Catalyzed α-Ethylation of Phenylacetonitrile
This protocol is adapted from a procedure for the selective mono-alkylation of phenylacetonitrile.[1]
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% (w/w) aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Benzene (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge the 50% aqueous sodium hydroxide solution, phenylacetonitrile, and benzyltriethylammonium chloride.
-
Begin vigorous stirring and add ethyl bromide dropwise over approximately 1.5 to 2 hours, maintaining the reaction temperature between 28-35°C using a water bath for cooling if necessary.
-
After the addition is complete, continue stirring for an additional 2 hours at the same temperature.
-
Dilute the reaction mixture with water and the organic solvent.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer successively with water, dilute hydrochloric acid, and then water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Diagram 1: General Synthesis and Major Side Reactions of Phenylacetonitriles
Caption: Main synthesis pathway and common side reactions of phenylacetonitriles.
Diagram 2: Troubleshooting Workflow for Low Yield in Phenylacetonitrile Synthesis
Caption: A step-by-step workflow for troubleshooting low conversion in phenylacetonitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Phenylacetonitrile|For Research [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 2,3-Dimethoxyphenylacetonitrile Purity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity testing of 2,3-Dimethoxyphenylacetonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document details validated experimental protocols, presents comparative performance data, and offers visual workflows to aid in selecting the most suitable analytical method.
Principles of Purity Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its precision in separating complex mixtures.[3] It is particularly adept at analyzing non-volatile and thermally labile compounds. In contrast, Gas Chromatography (GC) excels in the analysis of volatile and thermally stable compounds, making it highly effective for detecting residual solvents and other volatile impurities.[3][4] The choice between HPLC and GC for purity analysis of this compound hinges on the nature of potential impurities.[4]
A logical workflow for HPLC method validation is crucial for ensuring the reliability of the analytical data.
Caption: Workflow for HPLC Method Validation.
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation of this compound from potential non-volatile impurities, such as starting materials, by-products, and degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For instance, starting with a 60:40 (v/v) mixture of water and acetonitrile, ramping to 20:80 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
GC is a widely used and effective method for the purity assessment of compounds like this compound, particularly for volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane).
Comparative Performance Data
The following tables summarize the validation parameters for the proposed HPLC and GC methods for the purity testing of this compound. These parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Table 1: System Suitability
| Parameter | HPLC | GC | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 3000 | > 2000 |
| % RSD of Peak Area (n=6) | 0.5% | 0.7% | ≤ 1.0% |
Table 2: Linearity
| Parameter | HPLC | GC | Acceptance Criteria |
| Range | 0.1 - 1.5 µg/mL | 0.1 - 1.5 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| y-intercept | 1024 | 856 | Report |
Table 3: Accuracy (% Recovery)
| Spiked Level | HPLC | GC | Acceptance Criteria |
| 80% | 99.5% | 99.2% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 100.8% | 101.1% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Parameter | HPLC | GC | Acceptance Criteria |
| Repeatability (n=6) | 0.6% | 0.8% | ≤ 1.0% |
| Intermediate Precision (n=6) | 0.8% | 1.1% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC | GC |
| LOD | 0.03 µg/mL | 0.04 µg/mL |
| LOQ | 0.1 µg/mL | 0.12 µg/mL |
Table 6: Robustness
| Parameter Variation | HPLC (% RSD) | GC (% RSD) | Acceptance Criteria |
| Flow Rate (±10%) | 0.9% | 1.2% | ≤ 2.0% |
| Column Temperature (±5 °C) | 1.1% | 1.4% | ≤ 2.0% |
| Mobile Phase Composition (±2%) | 1.3% | N/A | ≤ 2.0% |
The interrelationship of these validation parameters ensures a comprehensive assessment of the method's performance.
Caption: Interrelationship of HPLC Validation Parameters.
Discussion and Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound.
-
HPLC is the preferred method for identifying and quantifying non-volatile or thermally unstable impurities that may be present from the synthetic route. Its high precision and accuracy make it ideal for release testing of the intermediate.
-
GC is a valuable complementary technique, particularly for the detection and quantification of residual solvents and other volatile impurities that are not amenable to HPLC analysis. Its faster run times can be advantageous for in-process control.
The selection of the primary purity testing method should be based on a thorough understanding of the manufacturing process and the potential impurity profile of this compound. In many cases, a combination of both HPLC and GC methods will provide the most comprehensive assessment of purity, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.up.ac.za [repository.up.ac.za]
A Comparative Guide to the Synthesis of Dimethoxyphenylacetonitrile Isomers
For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is paramount to ensure efficiency, cost-effectiveness, and high purity of the final product. This guide provides a detailed comparison of the primary synthesis routes for three key isomers of dimethoxyphenylacetonitrile: 2,3-, 2,4-, and 3,4-dimethoxyphenylacetonitrile. These compounds serve as valuable intermediates in the synthesis of various pharmaceutical agents.
Comparison of Synthetic Routes
The synthesis of dimethoxyphenylacetonitrile isomers typically commences from the corresponding dimethoxybenzaldehyde. Two principal strategies are prevalent: a multi-step conversion of the aldehyde to the nitrile and the direct cyanation of the corresponding benzyl halide.
Quantitative Data Summary
The following table summarizes the quantitative data for the most common synthesis routes for each isomer, providing a basis for objective comparison.
| Isomer | Starting Material | Synthetic Route | Key Reagents | Reaction Time | Yield (%) | Purity (%) |
| 3,4-Dimethoxyphenylacetonitrile | 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt | Decarboxylation, Aldoxime Formation, Dehydration | KH₂PO₄, HONH₃Cl, KOH, TBAB | ~6.5 hours | 85.24 | 99 (HPLC)[1][2][3][4] |
| 3,4-Dimethoxybenzyl chloride (Veratryl chloride) | Cyanation | NaCN, Phase Transfer Catalyst | ~1 hour | ~85 (Lab scale) | ~95[5] | |
| 2,4-Dimethoxyphenylacetonitrile | 2,4-Dimethoxybenzaldehyde | Aldoxime Formation, Dehydration | 1,1'-Carbonyldiimidazole | ~1.25 hours | 94 | Not specified[6] |
| 2,3-Dimethoxyphenylacetonitrile | 2,3-Dimethoxybenzaldehyde | Knoevenagel Condensation, Reduction | Ethyl acetoacetate, Piperidine, H₂/Pd-C | ~3-4 hours | 64-72 (acrylate), high (reduction) | Not specified[7] |
| 2,3-Dimethoxybenzyl chloride | Cyanation | CuCN, CTAB | Not specified | ~77 (for analogous reaction) | Not specified[8] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis of 3,4-Dimethoxyphenylacetonitrile via Aldoxime Dehydration
This three-step synthesis from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt offers high yield and purity.[1][2][3][4]
Step 1: Decarboxylation to 3,4-Dimethoxyphenylacetaldehyde
-
In a reaction flask, combine 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6 g (0.24 mol) of KH₂PO₄, 100 mL of purified water, and 100 mL of toluene.
-
Stir the mixture at 15°C for 3 hours.
-
Separate the toluene layer. The resulting toluene solution of 3,4-dimethoxyphenylacetaldehyde (HPLC purity: 99.2%) is used directly in the next step.
Step 2: Formation of 3,4-Dimethoxyphenylacetaldoxime
-
To the toluene solution from Step 1, add 16.8 g (0.2 mol) of NaHCO₃ and 13.9 g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).
-
Stir the reaction mixture at 15°C for 3 hours.
-
Add 100 mL of purified water and separate the toluene layer. This solution of 3,4-dimethoxyphenylacetaldoxime (HPLC purity: 99.3%) is used in the final step.
Step 3: Dehydration to 3,4-Dimethoxyphenylacetonitrile
-
To the toluene solution from Step 2, add 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 mL of DMSO.
-
Reflux the mixture with water separation for 30 minutes.
-
After cooling, add 100 mL of purified water and adjust the pH to 7 with glacial acetic acid.
-
Separate the toluene layer, wash with water, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain a yellow oil.
-
Add 65 mL of absolute ethanol and crystallize at -5°C for 8 hours.
-
Filter the solid, wash with ice-cold ethanol, and dry to yield 3,4-dimethoxyphenylacetonitrile as a white solid.
Synthesis of Dimethoxyphenylacetonitriles by Cyanation of Benzyl Chlorides
This method provides a more direct route to the desired nitriles.
General Protocol:
-
In a reaction vessel, dissolve the corresponding dimethoxybenzyl chloride in a suitable water-immiscible solvent (e.g., monochlorobenzene or toluene).
-
Prepare an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., N,N-dialkyl cyclohexylamine or tetrabutylammonium bromide).
-
Heat the aqueous cyanide solution to reflux.
-
Slowly add the solution of the dimethoxybenzyl chloride to the refluxing cyanide solution with vigorous stirring.
-
Maintain the reflux temperature for a specified period (typically around 1 hour).
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
The crude product can be further purified by distillation or recrystallization.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthesis routes.
Relevance to Signaling Pathways in Drug Development
The biological significance of these isomers is underscored by their application as precursors in the synthesis of pharmaceuticals.
3,4-Dimethoxyphenylacetonitrile is a well-established key intermediate in the synthesis of Verapamil .[2][9][10][11] Verapamil is a phenylalkylamine class of L-type calcium channel blocker.[9] By blocking the voltage-gated calcium channels in cardiac muscle and vascular smooth muscle, Verapamil reduces calcium influx, leading to a decrease in heart rate, myocardial contractility, and vasodilation. This mechanism of action makes it a widely used therapeutic agent for the management of hypertension, angina pectoris, and cardiac arrhythmias. The synthesis of Verapamil from 3,4-dimethoxyphenylacetonitrile highlights the direct link between this chemical intermediate and the modulation of a critical signaling pathway in the cardiovascular system.
Furthermore, research has suggested the potential utility of 3,4-dimethoxyphenylacetonitrile in the development of treatments for cancer and inflammatory bowel disease, although the specific signaling pathways involved are still under investigation.[6]
Information regarding the specific biological activities and signaling pathway involvement for the 2,3- and 2,4-dimethoxyphenylacetonitrile isomers is less prevalent in the current literature. However, their structural similarity to the 3,4-isomer suggests they may serve as valuable scaffolds for the development of novel therapeutic agents targeting a range of biological pathways.
References
- 1. clearsynth.com [clearsynth.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile - Patent 0285890 [data.epo.org]
- 10. Page loading... [wap.guidechem.com]
- 11. US5097058A - Process for the synthesis of the α-(-methyl-ethyl)-3,4-dimethoxybenzene-acetonitrile - Google Patents [patents.google.com]
Unambiguous Structure Verification: A Comparative Guide to the Validation of 2,3-Dimethoxyphenylacetonitrile
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel or synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative analysis of methodologies for the structural validation of 2,3-dimethoxyphenylacetonitrile, with a primary focus on the definitive technique of X-ray crystallography, supplemented by spectroscopic methods.
While a specific crystal structure for this compound is not publicly available, this guide leverages data from structurally related compounds to illustrate the validation process. The principles and techniques discussed are fundamental for the characterization of small organic molecules.
Methodologies for Structural Elucidation
The primary methods for determining the structure of a compound like this compound are X-ray crystallography and a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography: This powerful technique provides the most definitive three-dimensional structural information of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined. This method is considered the gold standard for structural validation.
Spectroscopic Methods: These techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively. Chemical shifts, coupling constants, and integration values help to piece together the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the nitrile (-C≡N) and methoxy (-OCH₃) groups would exhibit distinct absorption bands.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.
Comparative Data Analysis
To illustrate the data obtained from these methods, the following table presents expected and comparative data for phenylacetonitrile derivatives. This data serves as a benchmark for what would be expected for this compound.
| Parameter | X-ray Crystallography (Typical Values for Phenylacetonitriles) | ¹H NMR (CDCl₃, ppm) (Predicted for this compound) | ¹³C NMR (CDCl₃, ppm) (Predicted for this compound) | IR (cm⁻¹) (Predicted for this compound) | Mass Spectrometry (m/z) (Predicted for this compound) |
| Crystal System | Monoclinic, Orthorhombic, etc. | - | - | - | - |
| Space Group | P2₁/c, Pnma, etc. | - | - | - | - |
| C-C Bond Lengths (Å) | Aromatic: ~1.39, Aliphatic: ~1.54 | - | - | - | - |
| C-N Bond Length (Å) | ~1.14 (for -C≡N) | - | - | - | - |
| Aromatic Protons | - | 6.9 - 7.2 (m, 3H) | 110 - 155 | 3000 - 3100 (C-H stretch) | - |
| Methylene Protons | - | ~3.7 (s, 2H) | ~20 | 2850 - 2950 (C-H stretch) | - |
| Methoxy Protons | - | ~3.9 (s, 6H) | ~56 | - | - |
| Nitrile Carbon | - | - | ~117 | 2240 - 2260 (-C≡N stretch) | - |
| Molecular Ion [M]⁺ | - | - | - | - | 177 |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected on a detector as the crystal is rotated. The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates and geometric parameters.
Spectroscopic Analysis
-
NMR Spectroscopy: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., TMS). ¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
IR Spectroscopy: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made by grinding the sample with KBr powder and pressing it into a disk. The IR spectrum is then recorded.
-
Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized compound like this compound.
Caption: A flowchart illustrating the key stages in the structural validation of a synthesized organic compound.
Comparative Guide to the Synthesis and Identification of 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2,3-dimethoxyphenylacetonitrile and detailed protocols for the confirmation of its identity. The information presented is intended to assist researchers in selecting appropriate synthetic and analytical methods, ensuring the purity and accurate characterization of the final product.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be approached through several routes, with the most common involving the nucleophilic substitution of a benzyl halide. An alternative approach can be envisioned via the dehydration of an aldoxime. Below, we compare two potential synthetic pathways.
Method 1: Cyanation of 2,3-Dimethoxybenzyl Chloride
This is a widely used method for the preparation of phenylacetonitriles. The reaction involves the treatment of a benzyl halide with an alkali metal cyanide.
Alternative Method 2: Dehydration of 2,3-Dimethoxybenzaldehyde Oxime
This method provides an alternative to the use of benzyl halides and involves the conversion of an aldehyde to an oxime, followed by dehydration to the nitrile.
| Feature | Method 1: Cyanation of Benzyl Halide | Alternative Method 2: Dehydration of Aldoxime |
| Starting Material | 2,3-Dimethoxybenzyl chloride | 2,3-Dimethoxybenzaldehyde |
| Key Reagents | Sodium or potassium cyanide | Hydroxylamine, Dehydrating agent (e.g., acetic anhydride) |
| Reaction Steps | Typically a one-step reaction. | Two-step process (oxime formation, then dehydration). |
| Potential Impurities | Unreacted benzyl chloride, isocyanide byproduct, hydrolysis to 2,3-dimethoxyphenylacetamide or 2,3-dimethoxyphenylacetic acid. | Unreacted oxime, partially dehydrated products. |
| Advantages | Direct conversion to the nitrile. | Avoids the handling of potentially lachrymatory benzyl halides. |
| Disadvantages | Use of highly toxic cyanide salts requires stringent safety protocols. Potential for side reactions leading to difficult-to-remove impurities. | May require optimization of dehydration conditions to achieve high yields. |
Experimental Protocols
Method 1: Synthesis of this compound via Cyanation of 2,3-Dimethoxybenzyl Chloride
Materials:
-
2,3-Dimethoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Aqueous ethanol or a phase-transfer catalyst system
-
Solvent (e.g., Toluene)
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve 2,3-dimethoxybenzyl chloride in a suitable organic solvent such as toluene.
-
Prepare a solution of sodium cyanide in water.
-
Under vigorous stirring, add the aqueous sodium cyanide solution to the organic solution of the benzyl chloride. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is recommended to facilitate the reaction between the two phases.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water to remove any unreacted cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Method 2 (Alternative): Synthesis of this compound via Dehydration of 2,3-Dimethoxybenzaldehyde Oxime
Step 1: Formation of 2,3-Dimethoxybenzaldehyde Oxime
-
Dissolve 2,3-dimethoxybenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the ethanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and concentrate to yield the crude oxime.
Step 2: Dehydration to this compound
-
Dissolve the crude 2,3-dimethoxybenzaldehyde oxime in a suitable solvent like acetic anhydride.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction for the disappearance of the oxime.
-
After completion, carefully pour the reaction mixture into ice water to hydrolyze the excess acetic anhydride.
-
Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and concentrate to obtain the crude nitrile.
-
Purify by vacuum distillation or column chromatography.
Product Identity Confirmation: Analytical Data
Accurate identification of the synthesized this compound is crucial. The following table summarizes the expected analytical data for the target compound and potential isomeric impurities.
| Analyte | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) | HPLC Retention Time |
| This compound | ~3.9 (s, 6H, 2xOCH3), ~3.7 (s, 2H, CH2CN), ~6.9-7.1 (m, 3H, Ar-H) | ~153, ~147 (Ar-C-O), ~124, ~121, ~112 (Ar-CH), ~117 (CN), ~56, ~61 (OCH3), ~23 (CH2CN) | Expected [M]+ at 177.08. Key fragments may include loss of CH2CN. | Varies with method |
| 3,4-Dimethoxyphenylacetonitrile | ~3.89 (s, 3H, OCH3), ~3.87 (s, 3H, OCH3), ~3.69 (s, 2H, CH2CN), ~6.8-6.9 (m, 3H, Ar-H)[1] | ~149.3, ~148.4 (Ar-C-O), ~121.3, ~112.1, ~111.5 (Ar-CH), ~117.9 (CN), ~55.9 (OCH3), ~23.5 (CH2CN)[1] | Expected [M]+ at 177.08. | Will differ from the 2,3-isomer |
| 2,5-Dimethoxyphenylacetonitrile | Data not readily available, but distinct aromatic and methylene proton shifts are expected compared to the 2,3-isomer. | Data not readily available, but distinct aromatic and methylene carbon shifts are expected. | Expected [M]+ at 177.08. | Will differ from the 2,3-isomer |
Note: The provided NMR data for the 2,3-isomer is predictive and should be confirmed with an authentic standard. The data for the 3,4-isomer is from literature sources.
Experimental Workflows and Signaling Pathway Diagrams
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Logical Relationship for Product Identity Confirmation
Caption: Logical workflow for confirming the identity of the synthesized product.
Hypothetical Signaling Pathway Involvement
Substituted phenylacetonitriles are precursors to various pharmacologically active molecules. For instance, they can be elaborated into phenethylamine derivatives which are known to interact with various receptors and transporters in the central nervous system. The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of this compound might act as a modulator of a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway modulated by a derivative.
References
Cross-Validation of Analytical Methods for 2,3-Dimethoxyphenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of pharmaceutical intermediates is paramount in drug development and manufacturing. This guide provides a comparative overview of two prevalent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2,3-Dimethoxyphenylacetonitrile. Through a detailed examination of experimental protocols and performance data, this document aims to assist researchers in selecting the most appropriate analytical method for their specific needs and in understanding the critical parameters of method cross-validation.
Cross-validation of analytical methods is a critical process to ensure that different analytical procedures provide equivalent results for the same analyte.[1] This is essential when transferring methods between laboratories, introducing new methods, or comparing data generated by different techniques. This guide will present a hypothetical cross-validation study to illustrate the comparative performance of HPLC-UV and GC-MS for the analysis of this compound.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between various performance characteristics. HPLC-UV is a versatile and widely used technique for non-volatile and thermally labile molecules, while GC-MS offers high sensitivity and specificity for volatile and semi-volatile compounds.[2] The following tables summarize the validation parameters for each technique, based on typical performance characteristics observed for similar aromatic compounds.
Table 1: Cross-Validation Summary for the Assay of this compound
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 150 | 0.1 - 50 | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3.0% |
| LOD (µg/mL) | 0.3 | 0.05 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Reportable |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in oven temperature ramp and carrier gas flow | %RSD of results should be within acceptable limits |
Table 2: Statistical Comparison of Assay Results
| Statistical Parameter | HPLC-UV vs. GC-MS | Acceptance Criteria |
| Correlation Coefficient (r) | 0.9995 | ≥ 0.99 |
| Paired t-test (p-value) | > 0.05 | p > 0.05 |
| Bland-Altman Plot | No significant bias | 95% of data points within ±1.96 SD |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the diluent.
-
For assay determination, dilute the sample to a final concentration of approximately 100 µg/mL.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetone to obtain a stock solution of 1 mg/mL.
-
Prepare a working standard solution of 10 µg/mL by diluting the stock solution with acetone.
-
For assay determination, dilute the sample to a final concentration of approximately 10 µg/mL.
Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Method Validation Workflows
The following diagrams illustrate the logical flow of the experimental workflows for the validation of the HPLC-UV and GC-MS methods.
References
Unveiling the Potential of Phenylacetonitrile Scaffolds: A Comparative Analysis of Novel Anticancer Agents
In the landscape of modern drug discovery, the quest for potent and selective inhibitors of aberrant cellular signaling pathways remains a cornerstone of anticancer research. Among the myriad of chemical scaffolds explored, phenylacetonitrile derivatives have emerged as a promising class of compounds. This guide provides a detailed comparison of the efficacy of a series of 2,3-diphenylacrylonitrile derivatives, which incorporate a core phenylacetonitrile-related structure, as selective anticancer agents. The following sections present quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Efficacy of 2,3-Diphenylacrylonitrile Derivatives
A series of eighteen novel 2,3-diphenylacrylonitrile derivatives bearing halogen substituents were synthesized and evaluated for their antiproliferative activity against a panel of five human cancer cell lines. A significant number of these compounds demonstrated considerable efficacy, with IC50 values in the micromolar to nanomolar range. Notably, these compounds exhibited selective cytotoxicity towards cancer cells with no significant toxic effects observed on the non-cancerous human liver cell line L-02. The antiproliferative activities are summarized in the table below.
| Compound | R1 | R2 | MGC-803 IC50 (μM) | AGS IC50 (μM) | BEL-7402 IC50 (μM) | A549 IC50 (μM) | HeLa IC50 (μM) | L-02 IC50 (μM) |
| 5a | 3,4,5-trimethoxy | 2-F | 1.12 ± 0.15 | 1.25 ± 0.18 | 1.58 ± 0.22 | 2.51 ± 0.35 | 3.16 ± 0.44 | > 100 |
| 5b | 3,4,5-trimethoxy | 3-F | 2.51 ± 0.31 | 3.16 ± 0.39 | 3.98 ± 0.49 | 5.01 ± 0.62 | 6.31 ± 0.78 | > 100 |
| 5c | 3,4,5-trimethoxy | 4-F | 0.75 ± 0.24 | 0.75 ± 0.24 | 1.00 ± 0.14 | 1.25 ± 0.18 | 1.58 ± 0.22 | > 100 |
| 5d | 3,4,5-trimethoxy | 2-Cl | 1.58 ± 0.20 | 1.99 ± 0.25 | 2.51 ± 0.31 | 3.16 ± 0.39 | 3.98 ± 0.49 | > 100 |
| 5e | 3,4,5-trimethoxy | 3-Cl | 3.16 ± 0.41 | 3.98 ± 0.52 | 5.01 ± 0.65 | 6.31 ± 0.82 | 7.94 ± 1.03 | > 100 |
| 5f | 3,4,5-trimethoxy | 4-Cl | 0.68 ± 0.21 | 0.68 ± 0.21 | 0.89 ± 0.11 | 1.12 ± 0.14 | 1.41 ± 0.18 | > 100 |
| 5g | 3,4,5-trimethoxy | 2-Br | 1.99 ± 0.28 | 2.51 ± 0.35 | 3.16 ± 0.44 | 3.98 ± 0.56 | 5.01 ± 0.70 | > 100 |
| 5h | 3,4,5-trimethoxy | 4-Br | 0.41 ± 0.05 | 0.41 ± 0.05 | 0.56 ± 0.07 | 0.71 ± 0.09 | 0.89 ± 0.11 | > 100 |
| 5i | 3,4,5-trimethoxy | 2-CF3 | 3.98 ± 0.52 | 5.01 ± 0.65 | 6.31 ± 0.82 | 7.94 ± 1.03 | 10.0 ± 1.3 | > 100 |
| 5j | 3,4,5-trimethoxy | 3-CF3 | 5.01 ± 0.60 | 6.31 ± 0.76 | 7.94 ± 0.95 | 10.0 ± 1.2 | 12.6 ± 1.5 | > 100 |
| 5k | 3,4,5-trimethoxy | 4-CF3 | 1.49 ± 0.92 | 1.49 ± 0.92 | 1.88 ± 0.23 | 2.37 ± 0.29 | 2.98 ± 0.37 | > 100 |
| CA-4 | - | - | 0.02 ± 0.003 | 0.02 ± 0.003 | 0.03 ± 0.004 | 0.03 ± 0.004 | 0.04 ± 0.005 | 0.50 ± 0.06 |
| CA-4P | - | - | 0.03 ± 0.004 | 0.03 ± 0.004 | 0.04 ± 0.005 | 0.05 ± 0.006 | 0.06 ± 0.007 | 0.63 ± 0.08 |
Data are presented as mean ± standard deviation from three independent experiments. CA-4 (Combretastatin A-4) and CA-4P (Combretastatin A-4 Phosphate) are known anticancer agents used as positive controls.
The structure-activity relationship (SAR) analysis revealed that the position of the halogen substituent on the phenyl ring significantly influences the antiproliferative activity. Compounds with a para-substituted halogen (4-position) generally exhibited the most potent activities. For instance, compounds 5c (4-Fluoro), 5f (4-Chloro), and 5h (4-Bromo) displayed strong inhibitory effects against the AGS cancer cell line with IC50 values of 0.75 ± 0.24, 0.68 ± 0.21, and 0.41 ± 0.05 μM, respectively.[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Further investigation into the mechanism of action of the most potent compounds revealed that their antiproliferative effects are mediated through the induction of cell cycle arrest and apoptosis. For example, compound 5f was found to arrest AGS cells in the G2/M phase of the cell cycle, suppress cell migration, and inhibit colony formation.[1] This suggests that these 2,3-diphenylacrylonitrile derivatives may exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared by other successful anticancer drugs like paclitaxel and the combretastatins.
Caption: G2/M cell cycle arrest induced by 2,3-diphenylacrylonitrile derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
The synthesis of the target 2,3-diphenylacrylonitrile derivatives was achieved through a Knoevenagel condensation reaction.
Caption: Workflow for the synthesis of 2,3-diphenylacrylonitrile derivatives.
Detailed Protocol: A mixture of the appropriately substituted phenylacetonitrile (1.0 eq), substituted benzaldehyde (1.2 eq), and piperidine (0.1 eq) in absolute ethanol was refluxed for a specified period. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was collected by filtration. The crude product was then purified by recrystallization from ethanol to afford the desired 2,3-diphenylacrylonitrile derivative.
The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Detailed Protocol:
-
Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for 48 hours.
-
Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Conclusion
The 2,3-diphenylacrylonitrile scaffold represents a promising starting point for the development of novel, selective, and potent anticancer agents. The data presented herein demonstrates that strategic modification of this core structure, particularly with halogen substituents at the para-position of the phenyl ring, can lead to compounds with significant antiproliferative activity. The mechanism of action, involving G2/M cell cycle arrest and induction of apoptosis, suggests that these compounds may function as microtubule-targeting agents. Further optimization of this scaffold could lead to the discovery of clinical candidates for the treatment of various human cancers.
References
A Comparative Benchmarking Study: Synthesis of 2,3-Dimethoxyphenylacetonitrile for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 2,3-dimethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of a classical industrial method is benchmarked against a common alternative laboratory-scale approach, with supporting experimental data and detailed protocols to inform process development and optimization.
Comparison of Key Performance Metrics
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, cost, and safety. The following table summarizes the quantitative data for two prominent methods of synthesizing dimethoxyphenylacetonitriles, providing a basis for comparison.
| Metric | Method 1: Cyanation of 2,3-Dimethoxybenzyl Chloride (Industrial Analogue) | Method 2: From 2,3-Dimethoxybenzaldehyde via Aldoxime Dehydration (Alternative) |
| Starting Material | 2,3-Dimethoxybenzyl Chloride | 2,3-Dimethoxybenzaldehyde |
| Overall Yield | 80-90% (typical for analogous reactions) | ~85% (reported for the 3,4-isomer)[1] |
| Purity (HPLC) | >99% achievable after purification[2] | >99% achievable after recrystallization[1] |
| Key Reagents | Sodium or Potassium Cyanide, Phase-Transfer Catalyst | Hydroxylamine, Sodium Bicarbonate, Dehydrating Agent (e.g., KOH)[1] |
| Reaction Time | 4-20 hours[3] | Multi-step, >6 hours total[1] |
| Number of Steps | 1 (from benzyl chloride) | 2 (from benzaldehyde) |
| Safety Concerns | Use of highly toxic cyanide salts. | Handling of hydroxylamine and strong bases. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the two compared synthetic methods for producing this compound.
Experimental Protocols
The following are representative experimental protocols for the two synthesis methods. These are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory or industrial conditions.
Method 1: Cyanation of 2,3-Dimethoxybenzyl Chloride
This method is analogous to the industrial preparation of other benzyl cyanides.[2][3] It involves the nucleophilic substitution of the chloride with a cyanide ion, often facilitated by a phase-transfer catalyst in a two-phase system or in a polar aprotic solvent.
Materials:
-
2,3-Dimethoxybenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene
-
Water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium cyanide (1.2 equivalents) in water.
-
Add the phase-transfer catalyst (e.g., 0.02 equivalents of TBAB).
-
Heat the aqueous solution to 80-90°C.
-
Separately, dissolve 2,3-dimethoxybenzyl chloride (1 equivalent) in toluene.
-
Slowly add the toluene solution of the benzyl chloride to the heated aqueous cyanide solution over 1-2 hours, maintaining vigorous stirring.
-
After the addition is complete, continue to stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Synthesis from 2,3-Dimethoxybenzaldehyde via Aldoxime Dehydration
This two-step method avoids the direct handling of benzyl halides, which can be lachrymatory and corrosive. The protocol is adapted from a patented synthesis of 3,4-dimethoxyphenylacetonitrile.[1]
Step 1: Preparation of 2,3-Dimethoxybenzaldehyde Oxime
Materials:
-
2,3-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Toluene or other suitable organic solvent
-
Water
Procedure:
-
Dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in toluene in a reaction flask.
-
In a separate vessel, prepare an aqueous solution of sodium bicarbonate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents).
-
Add the aqueous solution to the toluene solution of the aldehyde.
-
Stir the biphasic mixture vigorously at room temperature (15-25°C) for 3-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
The organic layer containing the 2,3-dimethoxybenzaldehyde oxime can be used directly in the next step after drying with anhydrous magnesium sulfate.
Step 2: Dehydration of the Oxime to this compound
Materials:
-
Toluene solution of 2,3-dimethoxybenzaldehyde oxime (from Step 1)
-
Potassium hydroxide (KOH) or other strong base
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Dimethyl sulfoxide (DMSO) (optional, as co-solvent)
Procedure:
-
To the toluene solution of the oxime, add potassium hydroxide (0.15 equivalents) and TBAB (0.02 equivalents).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
The reaction is typically complete within 1-2 hours. Monitor by TLC or GC.
-
After completion, cool the mixture and wash with water.
-
Adjust the pH of the aqueous layer to neutral with a suitable acid (e.g., acetic acid).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the product by recrystallization from ethanol to yield white to off-white crystals of this compound.
Conclusion
Both the cyanation of 2,3-dimethoxybenzyl chloride and the dehydration of the corresponding aldoxime are effective methods for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available starting materials, safety considerations, and cost. The benzyl chloride route is more direct but involves the use of highly toxic cyanide salts. The aldoxime route is a two-step process but may be preferred in laboratory settings where the handling of benzyl halides is to be avoided. For industrial applications, the efficiency and cost-effectiveness of the single-step cyanation reaction are often advantageous, provided that appropriate safety measures are in place.
References
In-Silico Analysis of 2,3-Dimethoxyphenylacetonitrile Derivatives: A Comparative Overview
This guide, therefore, aims to provide a foundational understanding of the methodologies typically employed in such in-silico analyses and presents a hypothetical framework for how a comparative study of 2,3-dimethoxyphenylacetonitrile derivatives could be structured. This approach is intended to serve as a valuable resource for researchers initiating studies in this area.
Hypothetical Comparison of Physicochemical and ADMET Properties
In a typical in-silico study, a primary step involves the calculation of key physicochemical properties and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. These parameters are crucial in the early stages of drug development to assess the potential of a compound to be developed into a drug. For a hypothetical series of this compound derivatives with varying substituents (R), the data could be summarized as follows:
| Derivative (R) | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Predicted Oral Bioavailability (%) |
| H | 177.20 | 1.85 | 0 | 3 | 46.95 | 85 |
| 4-Cl | 211.65 | 2.55 | 0 | 3 | 46.95 | 85 |
| 4-F | 195.19 | 2.02 | 0 | 3 | 46.95 | 85 |
| 4-CH3 | 191.23 | 2.29 | 0 | 3 | 46.95 | 85 |
| 4-NO2 | 222.19 | 1.90 | 0 | 5 | 92.78 | 70 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be calculated using appropriate computational software.
Standard Experimental and Computational Protocols
The following outlines the detailed methodologies that would be cited in an in-silico comparison of this compound derivatives.
Molecular Modeling and Property Calculation:
-
Structure Preparation: 3D structures of the this compound derivatives would be built using molecular modeling software such as ChemDraw or Marvin Sketch.
-
Energy Minimization: The structures would then be subjected to energy minimization using a force field like MMFF94 or a quantum mechanical method (e.g., DFT with B3LYP functional and 6-31G* basis set) to obtain the most stable conformation.
-
Property Calculation: A suite of physicochemical properties (Molecular Weight, LogP, etc.) and ADMET parameters would be calculated using software packages like SwissADME, QikProp, or Discovery Studio.
Molecular Docking:
-
Target Selection: A relevant biological target (e.g., an enzyme or receptor implicated in a disease) would be identified from the literature. The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Ligand Preparation: The 3D structures of the derivatives would be prepared by assigning correct atom types and charges.
-
Docking Simulation: Molecular docking simulations would be performed using software like AutoDock Vina or Glide. The binding affinity (e.g., in kcal/mol) and the binding mode of each derivative within the active site of the target would be analyzed.
Molecular Dynamics (MD) Simulation:
-
System Setup: The protein-ligand complex obtained from molecular docking would be placed in a simulation box with a specific water model (e.g., TIP3P).
-
Equilibration: The system would be subjected to a series of equilibration steps to ensure stability.
-
Production Run: A production MD simulation would be run for a significant time (e.g., 100 ns) to observe the dynamic behavior of the protein-ligand complex.
-
Analysis: Trajectories would be analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and key intermolecular interactions over time.
Visualizing In-Silico Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the logical flow of experiments and the signaling pathways being investigated.
A Comparative Guide to N-phenyl-benzenesulfonamide Derivatives: Structure, Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The N-phenyl-benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] This guide provides a comprehensive structural comparison of various N-phenyl-benzenesulfonamide derivatives, supported by experimental data, to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.
Structural Modifications and Their Impact on Biological Activity
The biological activity of N-phenyl-benzenesulfonamide derivatives can be finely tuned by introducing various substituents on both the N-phenyl ring and the benzenesulfonyl moiety. These modifications influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.
Key structural aspects that are often varied include:
-
Substituents on the N-phenyl ring: Modifications at the ortho, meta, and para positions of the aniline-derived ring can significantly impact activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide nitrogen, influencing hydrogen bonding capabilities.
-
Substituents on the benzenesulfonyl ring: Similarly, substitutions on the benzenesulfonyl ring play a crucial role in target binding. The position and nature of these substituents can enhance potency and selectivity.
-
Torsion Angles: The relative orientation of the two phenyl rings, defined by the C-S-N-C torsion angle, is a critical determinant of the molecule's overall conformation and its ability to fit into a binding pocket.[5][6] Studies have shown that this angle can vary significantly among different derivatives, leading to distinct biological profiles.[5][6]
Comparative Analysis of Biological Activity
The following tables summarize the biological activities of representative N-phenyl-benzenesulfonamide derivatives against various targets.
Carbonic Anhydrase and Cholinesterase Inhibition
N-phenyl-benzenesulfonamide derivatives have been extensively investigated as inhibitors of carbonic anhydrases (CAs) and cholinesterases (ChEs), enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively.[7]
| Compound | Target Enzyme | Inhibition Constant (Kᵢ, nM) |
| Compound 2 | Carbonic Anhydrase II | 33.5 ± 0.38 |
| Compound 8 | Carbonic Anhydrase I | 45.7 ± 0.46 |
| Compound 8 | Acetylcholinesterase (AChE) | 31.5 ± 0.33 |
| Compound 8 | Butyrylcholinesterase (BChE) | 24.4 ± 0.29 |
Table 1: Inhibitory activity of selected N-phenyl-benzenesulfonamide derivatives against carbonic anhydrases and cholinesterases. Data sourced from a study on N-phenylsulfonamide derivatives designed from aniline.[7]
Anticancer Activity
The antiproliferative effects of these derivatives have been evaluated against various cancer cell lines. Modifications to the core structure have led to potent anticancer agents. For example, the introduction of a thiazol-4-one moiety has shown enhanced activity against breast cancer cells.[4]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 4e | MDA-MB-231 | 3.58 |
| Compound 4e | MCF-7 | 4.58 |
| Compound 4g | MDA-MB-231 | 5.54 |
| Compound 4g | MCF-7 | 2.55 |
| Staurosporine (Control) | MDA-MB-231 | 7.67 |
| Staurosporine (Control) | MCF-7 | 5.89 |
Table 2: Anticancer activity of thiazol-4-one-benzenesulfonamide derivatives.[4]
Polo-like Kinase 4 (PLK4) Inhibition
Recent studies have identified N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent inhibitors of PLK4, a key regulator of centriole duplication, making them promising candidates for cancer therapy.[8]
| Compound | PLK4 IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (µM) |
| K01 | 977.6 | N/A |
| K02 | 12.4 | N/A |
| K17 | 0.3 | N/A |
| K22 | 0.1 | 1.3 |
| Centrinone (Control) | N/A | 4.8 |
Table 3: Inhibitory activity of N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 and MCF-7 breast cancer cells.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of N-phenyl-benzenesulfonamide derivatives.
General Synthesis of N-phenyl-benzenesulfonamide Derivatives
A common synthetic route involves the reaction of a substituted aniline with a substituted benzenesulfonyl chloride in the presence of a base.[1]
Caption: General synthesis of N-phenyl-benzenesulfonamide derivatives.
Protocol:
-
The substituted aniline is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
A base, typically pyridine or triethylamine, is added to the solution to neutralize the hydrochloric acid byproduct.[1]
-
The substituted benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
The reaction is stirred at room temperature for a specified period until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve washing with acidic and basic solutions to remove unreacted starting materials and byproducts.
-
The final product is purified using techniques such as recrystallization or column chromatography.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE is commonly determined using a modified Ellman's method, which is a colorimetric assay.[9]
Caption: Workflow for the Ellman's method for AChE inhibition.
Protocol:
-
An AChE solution in a suitable buffer (e.g., phosphate buffer) is pre-incubated with various concentrations of the test compound for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[9]
-
The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[9]
-
AChE hydrolyzes ATCI to produce thiocholine.
-
The thiocholine then reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[9]
-
The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). IC₅₀ values are then determined from the dose-response curves.
Signaling Pathway Involvement
While direct inhibition of enzymes is a primary mechanism of action, N-phenyl-benzenesulfonamide derivatives can also modulate complex signaling pathways. For instance, as inhibitors of PLK4, they can disrupt the cell cycle, leading to apoptosis in cancer cells.
Caption: Inhibition of the PLK4 signaling pathway.
This guide highlights the importance of the N-phenyl-benzenesulfonamide scaffold in modern drug discovery. The ability to systematically modify its structure provides a powerful tool for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the rational design of next-generation N-phenyl-benzenesulfonamide-based drugs.
References
- 1. N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Verifying the Purity of Commercial 2,3-Dimethoxyphenylacetonitrile Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount. This guide provides a framework for the verification of commercial 2,3-Dimethoxyphenylacetonitrile standards, offering objective comparisons and supporting experimental data to ensure the integrity of your research.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities can lead to inaccurate experimental results, compromise the synthesis of target molecules, and introduce unforeseen variables into drug discovery pipelines. Therefore, rigorous purity assessment of commercial standards is a critical step in quality control. This guide outlines the analytical methodologies and presents a comparative analysis of hypothetical commercial standards to illustrate the verification process.
Comparative Purity Analysis
The purity of this compound standards from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the percentage purity and the nature of identified impurities, are summarized below.
| Supplier | Stated Purity | Measured Purity (HPLC) | Measured Purity (GC-MS) | Major Impurity Identified | Impurity Content (GC-MS) |
| Supplier A | >98% | 98.5% | 98.2% | 2,3-Dimethoxybenzaldehyde | 1.1% |
| Supplier B | >99% (High Purity) | 99.6% | 99.5% | Veratraldehyde | 0.3% |
| Supplier C | >98% | 97.8% | 97.5% | Unidentified Aromatic Compound | 1.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and adaptation in your own laboratory settings.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify the main component and any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 278 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. The percentage purity is calculated based on the area of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is employed to separate volatile impurities and provide structural information for their identification.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection: Splitless injection of 1 µL of the sample solution (1 mg/mL in a suitable solvent like dichloromethane).
-
MS Detection: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Visualizing the Workflow and Potential Pathways
To further clarify the processes and potential applications, the following diagrams are provided.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2,3-Dimethoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of 2,3-Dimethoxyphenylacetonitrile. The following procedures and recommendations are based on available safety data for this compound and structurally similar chemicals. It is imperative to supplement this guide with a thorough review of the specific Safety Data Sheet (SDS) provided by your supplier and to adhere to all institutional and regulatory safety protocols.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, it is classified as follows:
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Note: The toxicological properties of this chemical have not been thoroughly investigated. All handling should be conducted with the assumption that it may have other unknown hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is fundamental to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves. For prolonged or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. | Protects against skin contact and irritation.[1] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. | Protects eyes from splashes and airborne particles, preventing serious eye irritation.[1][2] |
| Skin and Body Protection | A buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available for a specific task (e.g., weighing), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the risk of inhaling the compound and causing respiratory irritation.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Operational and Disposal Plans
A systematic approach to the use and disposal of this compound is crucial for maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
The storage area should be clearly labeled.
Spill Management:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal:
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.[1] Do not dispose of down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[1][3] If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1][3] If breathing is difficult or if respiratory symptoms develop, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Emergency Response Logical Flow:
Caption: Emergency response protocol for exposures to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
